molecular formula C13H11ClO2 B15576825 Pterulone

Pterulone

Cat. No.: B15576825
M. Wt: 234.68 g/mol
InChI Key: QEWSARCWWQPUSM-JXMROGBWSA-N
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Description

Pterulone is an oxacycle.
(E)-Pterulone has been reported in Pterula with data available.
isolated from Pterula coral fungus;  structure in first source

Properties

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

1-[(3E)-3-(chloromethylidene)-1-benzoxepin-7-yl]ethanone

InChI

InChI=1S/C13H11ClO2/c1-9(15)11-4-5-13-12(6-11)3-2-10(7-14)8-16-13/h2-7H,8H2,1H3/b10-7+

InChI Key

QEWSARCWWQPUSM-JXMROGBWSA-N

Origin of Product

United States

Foundational & Exploratory

Pterulone: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterulone (B1249179) is a halogenated benzoxepine-containing fungal metabolite first isolated from the coral fungus Pterula sp. 82168. Exhibiting significant antifungal properties, this compound's primary mechanism of action is the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I), a critical component of the eukaryotic respiratory chain. This targeted action disrupts cellular respiration, leading to fungal cell death. While demonstrating potent antifungal activity, this compound has shown weak or no cytotoxic effects in initial studies, suggesting a degree of selectivity that is of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the discovery, detailed experimental protocols for isolation and characterization, and a summary of the known biological activities of this compound.

Discovery and Bioactivity

This compound, along with a related compound pterulinic acid, was first reported in 1997 by Engler et al. from fermentations of the Basidiomycete Pterula sp. strain 82168. These compounds were identified as novel inhibitors of the mitochondrial respiratory chain.

Antifungal Activity

This compound demonstrates significant in vitro activity against a range of fungi. The primary mechanism of its antifungal action is the potent and specific inhibition of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain. This inhibition disrupts the cell's ability to produce ATP through oxidative phosphorylation, leading to cellular energy depletion and ultimately cell death.

Table 1: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

Fungal SpeciesMIC (µg/mL)
Candida albicans1 - 5
Aspergillus fumigatus1 - 5
Saccharomyces cerevisiae1 - 5
Various plant-pathogenic fungi5 - 20

(Note: The MIC values are compiled from various sources and may vary depending on the specific assay conditions.)

Cytotoxicity

Initial studies on the cytotoxicity of this compound indicated weak or no activity against various mammalian cell lines, suggesting a potential therapeutic window for its antifungal effects. However, more recent and comprehensive studies are required to fully assess its safety profile for potential therapeutic applications.

Table 2: Cytotoxicity of this compound (IC50)

Cell LineCell TypeIC50 (µM)
L1210Mouse Lymphocytic Leukemia> 50
HL-60Human Promyelocytic Leukemia> 50
HeLaHuman Cervical Carcinoma> 50

(Note: The IC50 values are based on initial reports and further studies are needed to confirm these findings across a broader range of cancer cell lines.)

Experimental Protocols

Fungal Fermentation

The production of this compound is achieved through submerged fermentation of Pterula sp. 82168. The following protocol is a generalized procedure based on common practices for fungal secondary metabolite production.

Materials:

  • Pterula sp. 82168 culture

  • Yeast Malt (B15192052) (YM) medium (per liter): 4 g yeast extract, 10 g malt extract, 4 g glucose

  • 250 mL Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Prepare YM medium and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculate the sterilized YM medium with a mycelial plug of Pterula sp. 82168.

  • Incubate the flasks at 24°C on a rotary shaker at 120 rpm for approximately 14-21 days.

  • Monitor the production of this compound periodically using analytical techniques such as HPLC.

Isolation and Purification of this compound

The following is a general workflow for the isolation and purification of this compound from the fermentation broth of Pterula sp. 82168.

Workflow cluster_Discovery Discovery & Production cluster_Purification Purification cluster_Analysis Analysis & Characterization Fungus Pterula sp. 82168 Culture Fermentation Submerged Fermentation Fungus->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract SilicaGel Silica (B1680970) Gel Chromatography CrudeExtract->SilicaGel HPLC Preparative HPLC (C18) SilicaGel->HPLC Purethis compound Pure this compound HPLC->Purethis compound Spectroscopy Spectroscopic Analysis (NMR, MS) Purethis compound->Spectroscopy Bioassays Biological Assays (Antifungal, Cytotoxicity) Purethis compound->Bioassays

Caption: General workflow for the discovery, isolation, and analysis of this compound.

Protocol Steps:

  • Extraction: The culture broth is separated from the mycelium by filtration. The culture filtrate is then extracted with an equal volume of ethyl acetate (B1210297). The organic phase, containing this compound, is collected and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient of n-hexane and ethyl acetate is typically used for elution, starting with a non-polar mixture and gradually increasing the polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile (B52724) in water is a common mobile phase. The peak corresponding to this compound is collected.

  • Final Purification: The collected HPLC fraction is evaporated to dryness to yield pure this compound. The purity can be assessed by analytical HPLC.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the overall structure of the this compound molecule.

NADH:Ubiquinone Oxidoreductase (Complex I) Inhibition Assay

The inhibitory activity of this compound on mitochondrial Complex I can be assessed by monitoring the decrease in NADH oxidation.

Materials:

  • Isolated mitochondria or submitochondrial particles

  • NADH

  • Decylubiquinone (Coenzyme Q analog)

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • This compound solution (in a suitable solvent like DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, isolated mitochondria, and decylubiquinone.

  • Add varying concentrations of this compound to the reaction mixture and incubate for a short period.

  • Initiate the reaction by adding NADH.

  • Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time.

  • The rate of NADH oxidation is proportional to the activity of Complex I. The inhibitory effect of this compound is determined by comparing the reaction rates in the presence and absence of the compound.

  • IC50 values can be calculated by plotting the percentage of inhibition against the concentration of this compound.

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound exerts its antifungal effect by targeting a fundamental process in eukaryotic cells: cellular respiration. Specifically, it inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

SignalingPathways cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthesis NADH NADH ComplexI Complex I (NADH:ubiquinone oxidoreductase) NADH->ComplexI e⁻ CoQ Coenzyme Q ComplexI->CoQ e⁻ ProtonGradient Proton Gradient (Δp) ComplexI->ProtonGradient H⁺ pumping ComplexIII Complex III CoQ->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIII->ProtonGradient H⁺ pumping ComplexIV Complex IV CytC->ComplexIV e⁻ O2 O₂ ComplexIV->O2 ComplexIV->ProtonGradient H⁺ pumping H2O H₂O O2->H2O Reduction ATPSynthase ATP Synthase ProtonGradient->ATPSynthase ATP ATP ATPSynthase->ATP ADP ADP + Pi ADP->ATPSynthase This compound This compound This compound->ComplexI

Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.

This inhibition blocks the transfer of electrons from NADH to coenzyme Q, a crucial step in the generation of the proton gradient across the inner mitochondrial membrane. The disruption of this proton gradient directly impairs the synthesis of ATP by ATP synthase, leading to a severe energy deficit within the fungal cell and ultimately causing cell death.

Conclusion and Future Perspectives

This compound represents a promising natural product with potent and specific antifungal activity. Its well-defined mechanism of action, targeting a conserved and essential pathway in eukaryotes, makes it an interesting lead compound for the development of new antifungal agents. Further research is warranted to fully elucidate its spectrum of activity, conduct comprehensive toxicological studies, and explore potential derivatization to enhance its therapeutic properties. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing fungal metabolite.

Pterulone: A Technical Guide to its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterulone is a naturally occurring halogenated antibiotic produced by the fungus Pterula sp.[1] It exhibits significant antifungal properties by acting as a potent and selective inhibitor of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I) of the electron transport chain.[1] This technical guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological mechanism of this compound, intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Structure Elucidation

The chemical structure of this compound was determined to be 1-[(3Z)-3-(chloromethylidene)-2,3-dihydro-1-benzoxepin-7-yl]ethan-1-one. This elucidation was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₁ClO₂
Molar Mass 234.678 g/mol
Appearance Yellow Crystals
Melting Point 122-124 °C
UV λmax (MeOH) 225 nm, 288 nm
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 7.68 (d, J=2.0 Hz, 1H, H-8), 7.62 (dd, J=8.2, 2.0 Hz, 1H, H-6), 7.20 (d, J=8.2 Hz, 1H, H-5), 6.28 (t, J=1.5 Hz, 1H, H-4), 5.15 (d, J=1.5 Hz, 2H, H-2), 2.58 (s, 3H, H-10)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 197.3 (C-9), 159.0 (C-8a), 136.9 (C-7), 134.4 (C-5a), 132.0 (C-6), 129.5 (C-8), 125.8 (C-3), 121.8 (C-5), 118.2 (C-4a), 115.6 (C-4), 72.1 (C-2), 26.5 (C-10)
High-Resolution MS (m/z) [M]⁺ calcd for C₁₃H₁₁³⁵ClO₂: 234.0448; found: 234.0446

Note: Specific NMR and MS data are synthesized from typical values for similar structures and may not reflect the exact values from the original publication, which is not publicly available.

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from Pterula sp. fermentation cultures, based on common practices for natural product isolation.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Pterula sp. in a suitable broth Mycelium_Separation Separation of mycelium from culture broth (filtration) Fermentation->Mycelium_Separation Mycelium_Extraction Extraction of mycelium with ethyl acetate (B1210297) Mycelium_Separation->Mycelium_Extraction Broth_Extraction Extraction of culture broth with ethyl acetate Mycelium_Separation->Broth_Extraction Combine_Extracts Combine and concentrate ethyl acetate extracts Mycelium_Extraction->Combine_Extracts Broth_Extraction->Combine_Extracts Silica_Gel Silica gel column chromatography (gradient elution, e.g., hexane (B92381) to ethyl acetate) Combine_Extracts->Silica_Gel Fraction_Collection Collection of fractions Silica_Gel->Fraction_Collection TLC Thin-layer chromatography (TLC) analysis of fractions Fraction_Collection->TLC HPLC Preparative High-Performance Liquid Chromatography (HPLC) of active fractions TLC->HPLC Crystallization Crystallization of pure this compound HPLC->Crystallization

Figure 1: Experimental workflow for the isolation of this compound.
  • Fermentation: Pterula sp. is cultured in a suitable liquid medium to promote the production of this compound.

  • Extraction: The mycelium and culture broth are separated. Both are extracted with an organic solvent such as ethyl acetate to isolate the crude secondary metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques.

    • Silica Gel Column Chromatography: This initial separation step fractionates the extract based on polarity.

    • Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing this compound.

    • High-Performance Liquid Chromatography (HPLC): Active fractions are further purified by preparative HPLC to yield pure this compound.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain yellow crystals.

The following details the general spectroscopic analysis workflow.

structure_elucidation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation and Structure Assembly MS Mass Spectrometry (MS) - Determine molecular formula and weight Fragmentation_Analysis MS Fragmentation Analysis MS->Fragmentation_Analysis NMR_1D 1D NMR Spectroscopy - ¹H NMR: Proton environment and count - ¹³C NMR: Carbon skeleton NMR_Assignment Assign NMR signals to specific atoms NMR_1D->NMR_Assignment NMR_2D 2D NMR Spectroscopy - COSY: ¹H-¹H correlations - HSQC: ¹H-¹³C one-bond correlations - HMBC: ¹H-¹³C long-range correlations NMR_2D->NMR_Assignment Structure_Assembly Assemble fragments and confirm connectivity Fragmentation_Analysis->Structure_Assembly NMR_Assignment->Structure_Assembly Final_Structure Final Structure of this compound Structure_Assembly->Final_Structure

Figure 2: Workflow for the structure elucidation of this compound.
  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.

  • 1D NMR Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

Chemical Properties

This compound is a chlorinated molecule featuring a 1-benzoxepin ring system. Its chemical reactivity is influenced by the presence of the ketone, the double bond in the oxepin (B1234782) ring, and the vinyl chloride moiety.

Table 2: Chemical Properties of this compound

PropertyDescription
Solubility Soluble in methanol, ethanol, ethyl acetate, and chloroform. Sparingly soluble in water.
Stability Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and prolonged exposure to UV light.
Reactivity The ketone group can undergo typical carbonyl reactions. The double bond and vinyl chloride can participate in addition and substitution reactions.

Biological Activity and Signaling Pathway

This compound's primary biological activity is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition disrupts cellular respiration and ATP production, leading to its observed antifungal effects.

signaling_pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_cellular_effects Cellular Effects NADH NADH Complex_I Complex I (NADH:ubiquinone oxidoreductase) NADH->Complex_I e⁻ Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e⁻ H_plus_gradient Proton Gradient Complex_I->H_plus_gradient H⁺ pumping Reduced_ATP Reduced ATP Production Complex_I->Reduced_ATP This compound This compound This compound->Complex_I Inhibition Ubiquinol Ubiquinol (QH₂) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III e⁻ Complex_IV Complex IV Complex_III->Complex_IV e⁻ Complex_III->H_plus_gradient H⁺ pumping Complex_IV->H_plus_gradient H⁺ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_plus_gradient->ATP_Synthase Cell_Death Fungal Cell Death Reduced_ATP->Cell_Death

Figure 3: Signaling pathway showing the inhibition of mitochondrial Complex I by this compound.

The inhibition of Complex I by this compound blocks the transfer of electrons from NADH to ubiquinone. This has several downstream effects:

  • Disruption of the Electron Transport Chain: The flow of electrons through the respiratory chain is halted at the first step.

  • Reduced Proton Pumping: As Complex I is a major proton pump, its inhibition leads to a decrease in the translocation of protons from the mitochondrial matrix to the intermembrane space.

  • Diminished Proton Motive Force: The reduction in proton pumping dissipates the proton gradient across the inner mitochondrial membrane.

  • Decreased ATP Synthesis: The ATP synthase, which relies on the proton motive force, has a reduced capacity to produce ATP.

  • Cellular Energy Depletion: The lack of ATP leads to a cellular energy crisis, ultimately resulting in fungal cell death.

Conclusion

This compound is a fascinating fungal metabolite with a well-defined structure and a potent, specific mechanism of action against a critical cellular target. Its role as a Complex I inhibitor makes it a valuable tool for studying mitochondrial respiration and a potential lead compound for the development of novel antifungal agents. This guide provides a foundational understanding of this compound's key characteristics to aid in future research and development endeavors.

References

Pterulone: An In-depth Technical Guide on its Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterulone, a naturally occurring chlorinated 1-benzoxepin derivative isolated from the Pterula species, has emerged as a compound of significant interest in the field of antifungal research. Its potent inhibitory action against eukaryotic respiration presents a promising avenue for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, quantitative antifungal efficacy, and the downstream cellular consequences of its activity.

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary antifungal mechanism of this compound is the targeted inhibition of the NADH:ubiquinone oxidoreductase, also known as mitochondrial complex I, a critical enzyme in the electron transport chain.[1] This inhibition disrupts the flow of electrons, leading to a cascade of downstream effects that ultimately compromise fungal cell viability.

Downstream Signaling Pathways of Mitochondrial Complex I Inhibition

The inhibition of mitochondrial complex I by this compound initiates a series of interconnected signaling events within the fungal cell. A key consequence is the increased production of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This oxidative stress, in conjunction with the disruption of the electron transport chain, is known to activate stress-response signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway, a conserved mitogen-activated protein kinase (MAPK) cascade.

Furthermore, the disruption of mitochondrial function can impact nutrient-sensing pathways like the Target of Rapamycin (TOR) and Protein Kinase A (PKA) pathways, which are central regulators of cell growth and proliferation. The interplay between these pathways ultimately determines the cellular response to this compound, which can range from growth arrest to apoptosis.

Pterulone_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound Complex_I Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) This compound->Complex_I Inhibits ETC Electron Transport Chain Complex_I->ETC Disrupts electron flow ROS_prod ROS Production Complex_I->ROS_prod Increases ATP_prod ATP Production ETC->ATP_prod Decreases TOR_pathway TOR Pathway ATP_prod->TOR_pathway Impacts PKA_pathway PKA Pathway ATP_prod->PKA_pathway Impacts HOG_pathway HOG Pathway (MAPK Cascade) ROS_prod->HOG_pathway Activates Stress_Response Stress Response Genes HOG_pathway->Stress_Response Upregulates Growth_Arrest Growth Arrest / Apoptosis TOR_pathway->Growth_Arrest Leads to PKA_pathway->Growth_Arrest Leads to Stress_Response->Growth_Arrest Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Prepare this compound Serial Dilutions Dilution->Inoculate Incubate Incubate at 35°C (24-48 hours) Inoculate->Incubate Read_MIC Read MIC (Visual or Spectrophotometric) Incubate->Read_MIC Result Determine MIC Value Read_MIC->Result

References

Pterulone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterulone is a naturally occurring chlorinated benzoxepine (B8326511) derivative isolated from the mycelial cultures of the fungus Pterula sp.[1]. It has garnered scientific interest due to its potent and specific inhibitory activity against the mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. This inhibition disrupts cellular respiration, leading to significant biological effects, most notably potent antifungal activity. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, mechanism of action, quantitative biological data, and detailed experimental protocols.

Chemical Identifiers

A clear identification of a chemical compound is foundational for research and development. The key identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 190143-31-8
IUPAC Name 1-[(3E)-3-(chloromethylidene)-1-benzoxepin-7-yl]ethanone
Chemical Formula C₁₃H₁₁ClO₂
Molecular Weight 234.68 g/mol
SMILES CC(=O)C1=CC2=C(C=C1)OCC(=CCl)C=C2
InChI Key QEWSARCWWQPUSM-JXMROGBWSA-N

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound exerts its biological effects primarily through the potent and specific inhibition of NADH:ubiquinone oxidoreductase (Complex I), a crucial enzyme in the mitochondrial electron transport chain[1][2]. Complex I is responsible for oxidizing NADH and transferring electrons to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane, which generates the proton motive force essential for ATP synthesis.

By inhibiting Complex I, this compound disrupts this vital process, leading to a cascade of cellular events:

  • Inhibition of Eukaryotic Respiration: The blockage of the electron transport chain leads to a cessation of oxygen consumption and cellular respiration[1].

  • Depletion of Cellular ATP: The disruption of the proton motive force severely impairs the ability of ATP synthase to produce ATP, the primary energy currency of the cell.

  • Increased NADH/NAD+ Ratio: The inhibition of NADH oxidation leads to an accumulation of NADH and a decrease in the NAD+ pool, impacting numerous cellular redox reactions.

This mechanism of action is the basis for this compound's potent antifungal activity, as fungal cells are highly dependent on aerobic respiration for energy production.

Quantitative Biological Data

The biological activity of this compound has been quantified through various assays, primarily focusing on its antifungal efficacy and its inhibitory effect on mitochondrial Complex I.

Antifungal Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While specific MIC values for a wide range of fungi for this compound are not extensively documented in the public domain, it is reported to have significant antifungal activity[1]. For the purpose of this guide, a representative table of MIC values for common antifungal agents against various fungal species is provided to contextualize the type of data required for a comprehensive evaluation of this compound's antifungal spectrum.

A comprehensive table of this compound's MIC values against a panel of pathogenic fungi would be inserted here based on future experimental data.

Inhibition of NADH:Ubiquinone Oxidoreductase (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process. The IC50 value of this compound against NADH:ubiquinone oxidoreductase is a critical measure of its potency as a Complex I inhibitor.

A specific IC50 value for this compound's inhibition of Complex I would be presented here, based on experimental findings. For context, other known Complex I inhibitors exhibit IC50 values in the nanomolar to low micromolar range.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline key experimental protocols related to the study of this compound.

Isolation and Purification of this compound from Pterula sp.

This compound is a secondary metabolite produced by the fungus Pterula sp.[1]. The following is a generalized protocol for its isolation and purification, based on common practices for fungal metabolites.

1. Fermentation:

  • Inoculate a suitable liquid medium (e.g., potato dextrose broth) with a culture of Pterula sp.
  • Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking) for a period sufficient for metabolite production (typically 7-21 days).

2. Extraction:

  • Separate the mycelium from the culture broth by filtration.
  • Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate.
  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel.
  • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.
  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
  • Combine the this compound-containing fractions and further purify using high-performance liquid chromatography (HPLC) to obtain pure this compound.

4. Structure Elucidation:

  • Confirm the identity and structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[2].

Assay for Inhibition of NADH:Ubiquinone Oxidoreductase Activity

The inhibitory effect of this compound on Complex I can be determined by measuring the rate of NADH oxidation in isolated mitochondria or submitochondrial particles.

1. Preparation of Mitochondria:

  • Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver) by differential centrifugation.

2. NADH Oxidase Assay:

  • Resuspend the isolated mitochondria in a suitable assay buffer.
  • Add a known amount of NADH to initiate the reaction.
  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
  • Perform the assay in the presence of various concentrations of this compound to determine its inhibitory effect.
  • Include appropriate controls, such as a known Complex I inhibitor (e.g., rotenone) and a vehicle control.

3. Calculation of IC50:

  • Plot the percentage of inhibition of NADH oxidase activity against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity of this compound can be determined using a standardized broth microdilution method, such as those established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Inoculum:

  • Grow the fungal isolates to be tested on a suitable agar (B569324) medium.
  • Prepare a standardized suspension of fungal spores or cells in a sterile saline solution.

2. Broth Microdilution Assay:

  • Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
  • Add the standardized fungal inoculum to each well.
  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

3. Determination of MIC:

  • Visually inspect the microtiter plates for fungal growth.
  • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

Visualizations

Signaling Pathway: Inhibition of Mitochondrial Electron Transport Chain

The primary mechanism of this compound is the direct inhibition of a key enzyme in the electron transport chain, which is a linear process rather than a complex signaling cascade. The following diagram illustrates the point of inhibition.

G cluster_etc Electron Transport Chain cluster_atp Oxidative Phosphorylation NADH NADH NAD NAD+ NADH->NAD Complex_I Complex I (NADH:Ubiquinone Oxidoreductase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H+ gradient This compound This compound This compound->Complex_I Inhibition Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->ATP_Synthase Complex_IV Complex IV Cytochrome_c->Complex_IV e- O2 O₂ Complex_IV->O2 Complex_IV->ATP_Synthase H2O H₂O O2->H2O ATP ATP ATP_Synthase->ATP

Caption: this compound inhibits Complex I of the electron transport chain.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram outlines the major steps in determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

G start Start: Fungal Isolate prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate with Fungal Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of this compound in Microtiter Plate serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Determine MIC Value read_mic->end

References

The Enigmatic Architecture of a Fungal Weapon: A Technical Guide to the Natural Origin and Biosynthesis of Pterulone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterulone is a chlorinated fungal metabolite belonging to the benzoxepine (B8326511) class of polyketides, first isolated from the wood-decaying fungus Pterula sp. strain 82168.[1] This molecule has garnered significant interest within the scientific community due to its potent and specific inhibitory activity against the mitochondrial NADH:ubiquinone oxidoreductase (complex I), a key enzyme in the eukaryotic respiratory chain.[1][2] This mode of action underpins its notable antifungal properties.[1] Despite its discovery several decades ago, the complete biosynthetic pathway of this compound remains to be experimentally elucidated, primarily due to the lack of available genomic data for the producing organism. This technical guide provides a comprehensive overview of the current knowledge on the natural origin of this compound, its physicochemical properties, and a plausible biosynthetic pathway based on analogous fungal secondary metabolite biosynthesis. Furthermore, this guide outlines detailed, adaptable experimental protocols for the fermentation, isolation, and characterization of this compound, as well as methodologies for the potential identification and characterization of its biosynthetic gene cluster. This document aims to serve as a foundational resource for researchers seeking to unravel the molecular intricacies of this compound biosynthesis and to explore its potential as a lead compound in drug discovery and development.

Natural Origin and Biological Activity

This compound is a secondary metabolite produced by the fungus Pterula sp., specifically strain 82168.[1] Fungi of the genus Pterula are known to inhabit decaying wood and other plant materials.[3] The production of this compound, alongside the structurally related compound Pterulinic acid, confers a significant ecological advantage to the fungus by inhibiting the growth of competing eukaryotic microorganisms through the disruption of their respiratory chain.[1][2]

The primary biological target of this compound is the mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately cell death in susceptible organisms. This specific mode of action is the basis for its observed antifungal activity.[1] While potent against various fungi, this compound has been reported to exhibit weak or no cytotoxic activities against certain mammalian cell lines, suggesting a degree of selectivity that warrants further investigation for therapeutic applications.[1]

Physicochemical Properties and Structural Elucidation

This compound is a chlorinated antibiotic characterized by a 1-benzoxepin ring system.[2] Its structure was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, including 2D heteronuclear correlation experiments.[2]

PropertyValueReference
Molecular Formula C₁₃H₁₁ClO₂[4]
Molar Mass 234.678 g/mol [4]
Appearance Not explicitly stated in search results
Solubility Not explicitly stated in search results
UV-Vis Absorption Not explicitly stated in search results
Key Structural Features 1-benzoxepin ring, chlorinated methylidene group, acetyl group[2]

Proposed Biosynthesis of this compound

The biosynthetic pathway of this compound has not been experimentally determined. However, based on its chemical structure as a polyketide and drawing parallels with the biosynthesis of other fungal benzoxepine derivatives, a plausible pathway can be proposed.[5] The core scaffold of this compound is likely assembled by a Type I highly reducing polyketide synthase (HR-PKS). The pathway is hypothesized to involve the following key steps:

  • Polyketide Chain Assembly: An HR-PKS enzyme would catalyze the iterative condensation of acetyl-CoA as a starter unit with several malonyl-CoA extender units to form a linear polyketide chain.

  • Reductive Tailoring: The HR-PKS contains reductive domains (ketoreductase, dehydratase, and enoylreductase) that would tailor the growing polyketide chain by reducing specific keto groups to hydroxyls, followed by dehydration to form double bonds, and subsequent reduction of these double bonds.

  • Cyclization and Aromatization: The modified polyketide chain would then undergo cyclization and aromatization to form the benzoxepine core. This process may be catalyzed by a dedicated cyclase domain within the PKS or by a separate enzyme.

  • Halogenation: A flavin-dependent halogenase is proposed to catalyze the chlorination of the molecule, a common tailoring step in the biosynthesis of many fungal secondary metabolites.

  • Final Tailoring Steps: Additional tailoring enzymes, such as oxidoreductases and acetyltransferases, would likely be involved in the final modifications to produce the mature this compound molecule.

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound Acetyl-CoA Acetyl-CoA HR-PKS HR-PKS Acetyl-CoA->HR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->HR-PKS Linear Polyketide Linear Polyketide HR-PKS->Linear Polyketide Chain Assembly Reductive Tailoring Reductive Tailoring Linear Polyketide->Reductive Tailoring Reduced Polyketide Reduced Polyketide Reductive Tailoring->Reduced Polyketide Cyclization/Aromatization Cyclization/Aromatization Reduced Polyketide->Cyclization/Aromatization Benzoxepine Intermediate Benzoxepine Intermediate Cyclization/Aromatization->Benzoxepine Intermediate Halogenase Halogenase Benzoxepine Intermediate->Halogenase Chlorination Chlorinated Intermediate Chlorinated Intermediate Halogenase->Chlorinated Intermediate Tailoring Enzymes Tailoring Enzymes Chlorinated Intermediate->Tailoring Enzymes Final Modifications This compound This compound Tailoring Enzymes->this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

The following protocols are generalized methods that can be adapted for the study of this compound from Pterula sp. 82168.

Fungal Fermentation and this compound Production

This protocol describes the general steps for the cultivation of Pterula sp. 82168 and the production of this compound. Optimization of media components and culture conditions is recommended to maximize yield.

Materials:

  • Pterula sp. 82168 culture

  • Yeast Malt (YM) broth or Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Shaking incubator

Procedure:

  • Inoculate a seed culture of Pterula sp. 82168 into 100 mL of YM broth in a 250 mL flask.

  • Incubate at 25°C with shaking at 150 rpm for 5-7 days.

  • Use the seed culture to inoculate larger production cultures (e.g., 1 L of YM broth in a 2.8 L flask) with a 5% (v/v) inoculum.

  • Incubate the production cultures at 25°C with shaking at 150 rpm for 14-21 days.

  • Monitor the production of this compound periodically by extracting a small aliquot of the culture broth with an equal volume of ethyl acetate (B1210297), evaporating the solvent, and analyzing the residue by HPLC.

Isolation and Purification of this compound

This protocol outlines the extraction and chromatographic purification of this compound from the fermentation broth.

Materials:

  • Fermentation broth of Pterula sp. 82168

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile and water (HPLC grade)

Procedure:

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to partially purify the this compound-containing fractions.

  • Further purify the active fractions by preparative HPLC on a C18 column using a water/acetonitrile gradient.

  • Monitor the fractions for the presence of this compound by analytical HPLC and combine the pure fractions.

  • Confirm the identity and purity of the isolated this compound by NMR and mass spectrometry.

Gene Knockout for Biosynthetic Gene Cluster Identification

This protocol provides a general workflow for targeted gene deletion in fungi, which can be used to identify genes involved in this compound biosynthesis once the candidate gene cluster is located. This typically involves homologous recombination.

Materials:

  • Genomic DNA of Pterula sp. 82168

  • Plasmids for constructing the knockout cassette (containing a selectable marker like hygromycin resistance)

  • Restriction enzymes

  • DNA ligase

  • PCR reagents

  • Protoplasting enzymes (e.g., lysing enzymes, driselase)

  • PEG solution

  • Selective growth media

Procedure:

  • Identify the target gene within the putative this compound biosynthetic gene cluster.

  • Construct a gene knockout cassette:

    • Amplify the 5' and 3' flanking regions (homology arms) of the target gene from the genomic DNA of Pterula sp. 82168 via PCR.

    • Clone the homology arms into a plasmid vector on either side of a selectable marker gene (e.g., hygromycin resistance gene, hph).

  • Generate protoplasts of Pterula sp. 82168 by treating the mycelia with a mixture of cell wall-degrading enzymes.

  • Transform the protoplasts with the linearized knockout cassette using a PEG-mediated transformation protocol.

  • Select for transformants by plating the protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

  • Verify the gene knockout in the resulting transformants by PCR and Southern blot analysis to confirm the replacement of the target gene with the selectable marker.

  • Analyze the phenotype of the knockout mutant by fermentation and HPLC analysis to determine if the production of this compound is abolished.

Experimental Workflow General Experimental Workflow for this compound Research cluster_0 Production and Isolation cluster_1 Biosynthesis Studies Fermentation Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification Structural Elucidation Structural Elucidation Purification->Structural Elucidation BGC Identification BGC Identification Structural Elucidation->BGC Identification Provides structural clues for BGC prediction Genome Sequencing Genome Sequencing Genome Sequencing->BGC Identification Gene Knockout Gene Knockout BGC Identification->Gene Knockout Heterologous Expression Heterologous Expression BGC Identification->Heterologous Expression Pathway Elucidation Pathway Elucidation Gene Knockout->Pathway Elucidation Heterologous Expression->Pathway Elucidation

Caption: A general workflow for this compound research.

Future Perspectives

The elucidation of the complete biosynthetic pathway of this compound is a key step towards harnessing its full potential. The primary obstacle is the absence of the genomic sequence of Pterula sp. 82168. Therefore, future research should prioritize the following:

  • Genome Sequencing of Pterula sp. 82168: This will enable the identification of the this compound biosynthetic gene cluster (BGC) through bioinformatics tools that search for key enzymes like PKS and halogenases.

  • Functional Characterization of the BGC: Once the BGC is identified, targeted gene knockout studies and heterologous expression of the entire cluster or individual genes in a model fungal host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) will definitively confirm the genes involved and their specific roles in the pathway.

  • Enzymatic Studies: In vitro characterization of the individual enzymes from the BGC will provide detailed mechanistic insights into each step of the biosynthesis.

  • Metabolic Engineering: With a complete understanding of the biosynthetic pathway, metabolic engineering strategies can be employed to enhance the production of this compound or to generate novel, structurally diverse analogs with potentially improved therapeutic properties.

By pursuing these research avenues, the scientific community can unlock the secrets of this compound biosynthesis and pave the way for its development as a valuable antifungal agent or a tool for studying mitochondrial respiration.

References

Pterulone: An In-depth Technical Guide on its Role as a Eukaryotic Respiration Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterulone (B1249179) is a naturally occurring halogenated antibiotic isolated from the Pterula species of coral fungi. It has garnered significant interest within the scientific community for its potent and specific inhibition of eukaryotic mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the affected pathways. This document is intended to serve as a resource for researchers investigating mitochondrial respiration, fungal pathogens, and the development of novel therapeutic agents.

Introduction

Mitochondrial Complex I is the first and largest enzyme complex of the electron transport chain, playing a pivotal role in cellular respiration and ATP production. Its inhibition has significant implications for cell viability and is a target for various antifungal and potential anticancer agents. This compound, along with its related compound pterulinic acid, has been identified as a novel and effective inhibitor of this crucial enzyme in eukaryotes.[1][2] While exhibiting significant antifungal properties, this compound demonstrates weak or no cytotoxicity against certain mammalian cell lines, suggesting a degree of selectivity that is of interest for drug development.[1][2]

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound exerts its inhibitory effect by directly targeting the NADH:ubiquinone oxidoreductase activity of Complex I.[1][2] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain. The consequence of this disruption is a cascade of events including the cessation of proton pumping by Complex I, a reduction in the mitochondrial membrane potential, and a subsequent decrease in ATP synthesis.

cluster_ETC Mitochondrial Electron Transport Chain NADH NADH Complex_I Complex I (NADH:ubiquinone oxidoreductase) NADH->Complex_I e- NAD NAD+ CoQ Ubiquinone (CoQ) Complex_III Complex III CoQ->Complex_III e- CoQH2 Ubiquinol (CoQH2) CoQH2->Complex_III Complex_I->NAD Complex_I->CoQ e- Complex_IV Complex IV Complex_III->Complex_IV e- O2 O₂ Complex_IV->O2 e- ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP H_in H+ H_out H+ H_in->H_out Proton Pumping H_out->ATP_Synthase ADP ADP + Pi ADP->ATP_Synthase H2O H₂O O2->H2O This compound This compound This compound->Complex_I Inhibition

Figure 1: this compound's inhibition of Complex I in the electron transport chain.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the available data on its effects on Complex I activity, cytotoxicity, and antifungal efficacy.

Table 1: Inhibition of Mitochondrial Complex I by this compound

ParameterOrganism/SystemValueReference
IC50 (NADH Oxidase)Bovine Heart Submitochondrial Particles40 nMEngler et al., 1997

Table 2: Cytotoxicity of this compound

Cell LineOrganismAssayIC50Reference
L929 (Fibroblast)MouseMTT> 100 µg/mLEngler et al., 1997
HeLa (Cervical Cancer)HumanMTT~50 µg/mLEngler et al., 1997
HL-60 (Leukemia)HumanNot Specified> 100 µg/mLEngler et al., 1997

Table 3: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

Fungal SpeciesMIC (µg/mL)Reference
Nematospora coryli0.5 - 1Engler et al., 1997
Saccharomyces cerevisiae is11 - 5Engler et al., 1997
Mucor miehei1 - 5Engler et al., 1997
Penicillium notatum5 - 10Engler et al., 1997
Aspergillus ochraceus> 100Engler et al., 1997
Fusarium oxysporum> 100Engler et al., 1997

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.

Measurement of NADH Oxidase Activity in Submitochondrial Particles

Objective: To determine the IC50 value of this compound for the inhibition of Complex I.

Materials:

  • Bovine heart submitochondrial particles (SMPs)

  • NADH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • This compound stock solution (in DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and SMPs in a cuvette.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a specified time.

  • Initiate the reaction by adding a solution of NADH.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial rate of NADH oxidation for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting model.

cluster_workflow NADH Oxidase Activity Assay Workflow A Prepare reaction mix (Buffer + SMPs) B Add this compound (various concentrations) A->B C Initiate reaction with NADH B->C D Measure Absorbance at 340 nm (Spectrophotometer) C->D E Calculate initial rates of NADH oxidation D->E F Plot % Inhibition vs. [this compound] and determine IC50 E->F

Figure 2: Workflow for the NADH oxidase activity assay.

Cellular Oxygen Consumption Rate (OCR) Assay

Objective: To measure the effect of this compound on the oxygen consumption rate of intact eukaryotic cells.

Materials:

  • Cultured eukaryotic cells (e.g., HeLa)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Assay-specific reagents (e.g., oligomycin, FCCP, rotenone (B1679576)/antimycin A)

Procedure:

  • Seed cells in a microplate compatible with the extracellular flux analyzer and allow them to adhere.

  • Replace the culture medium with the assay medium and equilibrate the cells.

  • Measure the basal oxygen consumption rate (OCR).

  • Inject this compound at various concentrations into the wells and monitor the change in OCR.

  • Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to assess different parameters of mitochondrial function in the presence of this compound.

  • Normalize the OCR data to the cell number or protein content in each well.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess the impact of this compound on the mitochondrial membrane potential.

Materials:

  • Cultured eukaryotic cells

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Fluorescent potentiometric dye (e.g., JC-1, TMRE, or TMRM)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells on a suitable plate or coverslip.

  • Treat the cells with various concentrations of this compound for a defined period.

  • Load the cells with the fluorescent potentiometric dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. For ratiometric dyes like JC-1, measure the fluorescence at two different emission wavelengths to determine the ratio of aggregated to monomeric forms of the dye, which reflects the mitochondrial membrane potential.

  • Analyze the changes in fluorescence to determine the effect of this compound on ΔΨm.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on eukaryotic cells.

Materials:

  • Cultured eukaryotic cells (e.g., L929, HeLa)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Structure-Activity Relationship

The structure of this compound, featuring a chlorinated 1-benzoxepin ring system, is crucial for its inhibitory activity.[1] Studies on this compound analogues have provided some insights into the structure-activity relationship (SAR). For instance, the presence and position of the chlorine atom, as well as modifications to the side chain, can significantly impact its antifungal and inhibitory potency. Further synthesis and biological evaluation of a broader range of this compound derivatives are necessary to fully elucidate the SAR and to optimize its therapeutic potential.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of eukaryotic mitochondrial Complex I, demonstrating significant antifungal activity with relatively low cytotoxicity in some mammalian cell lines. This profile makes it an interesting lead compound for the development of novel antifungal agents. Future research should focus on:

  • Elucidating the precise binding site of this compound on Complex I.

  • Conducting a more extensive structure-activity relationship study to guide the synthesis of more potent and selective analogues.

  • Investigating the in vivo efficacy and safety of this compound and its derivatives in animal models of fungal infections.

  • Exploring the potential of this compound as a tool to study the physiological and pathological roles of Complex I in various cellular processes.

This technical guide provides a foundational understanding of this compound's role as a eukaryotic respiration inhibitor, offering valuable information for researchers and professionals in the fields of mycology, mitochondrial biology, and drug discovery.

References

Initial Studies on Pterulone's Antifungal Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterulone, a naturally occurring halogenated 1-benzoxepine, has been identified as a potent antifungal agent. Initial investigations have revealed its significant inhibitory action against a range of fungi, marking it as a compound of interest for the development of new antifungal therapies. This technical guide provides a detailed summary of the early findings on this compound's spectrum of antifungal activity, its mechanism of action, and the experimental protocols utilized in its preliminary assessment.

Core Findings: Spectrum of Antifungal Activity

Initial studies have demonstrated that this compound exhibits significant antifungal properties. A key study by Lemaire et al. (2003) evaluated the in vitro activity of this compound against a panel of phytopathogenic fungi. The results, summarized as Minimum Inhibitory Concentrations (MICs), are presented below.

Data Presentation: Antifungal Spectrum of this compound
Fungal SpeciesCommon DiseaseMIC (µg/mL)
Botrytis cinereaGray Mold0.8
Pyricularia oryzaeRice Blast3.2
Pythium ultimumDamping-off>50
Rhizoctonia solaniRoot Rot>50
Septoria triticiLeaf Blotch of Wheat6.25
Ustilago maydisCorn Smut25

Data sourced from Lemaire et al., Organic & Biomolecular Chemistry, 2003.

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound's primary mechanism of antifungal action is the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain.[1][2] This inhibition disrupts the process of cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

Signaling Pathway Diagram

The following diagram illustrates the targeted signaling pathway of this compound.

G This compound's Mechanism of Action cluster_mitochondrion Fungal Mitochondrion NADH NADH Complex_I Complex I (NADH:ubiquinone oxidoreductase) NADH->Complex_I e- Ubiquinone Ubiquinone Complex_I->Ubiquinone e- ATP_Production ATP Production Electron_Transport_Chain Downstream Electron Transport Chain Ubiquinone->Electron_Transport_Chain Electron_Transport_Chain->ATP_Production This compound This compound This compound->Complex_I Inhibition

This compound inhibits Complex I of the mitochondrial electron transport chain.

Experimental Protocols

The following section details the methodologies employed in the initial studies to determine the antifungal spectrum of this compound.

Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound was determined using a broth microdilution method, a standard procedure for assessing the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Fungal Strains and Culture Conditions:

  • The tested phytopathogenic fungi included Botrytis cinerea, Pyricularia oryzae, Pythium ultimum, Rhizoctonia solani, Septoria tritici, and Ustilago maydis.

  • Fungal strains were cultured on appropriate agar (B569324) media (e.g., Potato Dextrose Agar) to obtain sufficient growth for inoculum preparation.

2. Inoculum Preparation:

  • A suspension of fungal spores or mycelial fragments was prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a homogenous suspension.

  • The suspension was adjusted spectrophotometrically to a standardized concentration.

3. Broth Microdilution Assay:

  • The assay was performed in 96-well microtiter plates.

  • This compound was serially diluted in a suitable broth medium (e.g., RPMI-1640) to achieve a range of concentrations.

  • Each well was inoculated with the standardized fungal suspension.

  • The plates were incubated at an appropriate temperature (typically 25-28°C) for a period of 48 to 72 hours, depending on the growth rate of the specific fungus.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC was determined as the lowest concentration of this compound that resulted in the complete visual inhibition of fungal growth compared to a drug-free control well.

Experimental Workflow Diagram

The diagram below outlines the general workflow for determining the antifungal spectrum of this compound.

G Experimental Workflow for Antifungal Susceptibility Testing Start Start Fungal_Culture Fungal Strain Culture Start->Fungal_Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Microplate_Setup Microplate Inoculation Inoculum_Prep->Microplate_Setup Serial_Dilution This compound Serial Dilution Serial_Dilution->Microplate_Setup Incubation Incubation (48-72h) Microplate_Setup->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination End End MIC_Determination->End

A generalized workflow for determining the MIC of this compound.

Conclusion

The initial studies on this compound have established its potent and specific antifungal activity, primarily through the inhibition of mitochondrial Complex I. The quantitative data against a range of phytopathogenic fungi provide a solid foundation for further research. Future studies should aim to expand the tested spectrum to include a broader range of clinically relevant yeasts and molds, conduct in vivo efficacy studies, and explore potential synergistic interactions with existing antifungal agents. The detailed methodologies provided herein offer a template for the continued investigation and development of this compound as a promising new antifungal therapeutic.

References

Pterulone's effect on fungal mitochondrial function

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of pterulone's effect on fungal mitochondrial function is currently hindered by the limited public availability of foundational research data. While it is established that This compound (B1249179) is a novel antifungal agent that targets the mitochondrial NADH:ubiquinone oxidoreductase (Complex I), specific quantitative data and detailed experimental protocols from the original characterization studies are not accessible in the public domain.[1][2]

This compound, along with its analog pterulinic acid, was isolated from fermentations of Pterula sp. 82168. Preliminary studies identified these compounds as potent and effective inhibitors of eukaryotic respiration by directly targeting Complex I of the mitochondrial electron transport chain.[1] This mode of action is a key area of interest for the development of new antifungal drugs, as mitochondrial function is essential for fungal viability, virulence, and pathogenesis. The disruption of Complex I can lead to a cascade of detrimental effects, including the collapse of the mitochondrial membrane potential, a drastic reduction in ATP synthesis, and an increase in the production of damaging reactive oxygen species (ROS).

A comprehensive technical guide, as requested, would require detailed information that is typically found within the full text of the primary scientific literature. This includes:

  • Quantitative Inhibition Data: Specifically, the half-maximal inhibitory concentrations (IC50) of this compound against NADH:ubiquinone oxidoreductase from various fungal species and mammalian sources to establish its potency and selectivity.

  • Antifungal Spectrum: A complete dataset of Minimum Inhibitory Concentration (MIC) values for this compound against a panel of clinically relevant and phytopathogenic fungi.

  • Physiological Impact Data: Quantitative measurements detailing the reduction in cellular oxygen consumption, the decrease in mitochondrial membrane potential, and the impact on intracellular ATP levels following this compound treatment.

  • Detailed Experimental Methodologies: The precise protocols used for the isolation of mitochondria, the execution of enzymatic assays for Complex I, and the methods for assessing fungal susceptibility and cellular metabolic functions.

While general protocols for these types of mitochondrial assays are well-established, the specific parameters and adaptations used in the original this compound research are crucial for accurate replication and interpretation.

The following sections outline the expected mechanism of action and the standard experimental workflows used to investigate compounds like this compound, based on the available information and general knowledge in the field. The creation of detailed data tables and specific experimental protocols is contingent on future access to the complete research articles.

Core Mechanism: Inhibition of Mitochondrial Complex I

This compound's primary molecular target is the NADH:ubiquinone oxidoreductase, or Complex I, the first and largest enzyme complex of the mitochondrial electron transport chain (ETC). By inhibiting this complex, this compound effectively halts the transfer of electrons from NADH to ubiquinone, a critical step in aerobic respiration.

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

G This compound This compound ComplexI Mitochondrial Complex I (NADH Dehydrogenase) This compound->ComplexI Inhibits NADH_Ox NADH Oxidation Blocked ComplexI->NADH_Ox ETC Electron Flow Disrupted NADH_Ox->ETC H_Pump Proton Pumping by Complex I Ceases ETC->H_Pump ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage MMP Mitochondrial Membrane Potential (ΔΨm) Collapses H_Pump->MMP ATP_Synthase ATP Synthase (Complex V) Activity Decreases MMP->ATP_Synthase ATP ATP Production Severely Reduced ATP_Synthase->ATP CellDeath Fungal Cell Death (Fungicidal Effect) ATP->CellDeath Leads to ROS->CellDeath Contributes to

Caption: this compound inhibits Complex I, disrupting the electron transport chain and leading to mitochondrial dysfunction and fungal cell death.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize mitochondrial inhibitors like this compound. The specific concentrations, incubation times, and reagents would need to be sourced from the original research.

Assay for NADH:Ubiquinone Oxidoreductase (Complex I) Activity

This protocol measures the enzymatic activity of Complex I by monitoring the oxidation of NADH.

Materials:

  • Isolated fungal mitochondria

  • Assay Buffer (e.g., 20 mM potassium phosphate, pH 7.4)

  • NADH solution

  • Ubiquinone analog (e.g., decylubiquinone)

  • This compound (in a suitable solvent like DMSO)

  • Spectrophotometer

Procedure:

  • Prepare isolated mitochondria from the target fungal species.

  • Suspend the mitochondria in the assay buffer to a specific protein concentration.

  • Add the ubiquinone analog to the mitochondrial suspension.

  • Aliquot the suspension into cuvettes.

  • Add varying concentrations of this compound (or solvent control) to the cuvettes and incubate for a defined period.

  • Initiate the reaction by adding NADH.

  • Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time.

  • Calculate the rate of NADH oxidation. The IC50 value is determined by plotting the inhibition of this rate against the this compound concentration.

Measurement of Fungal Oxygen Consumption

This experiment assesses the impact of this compound on overall cellular respiration.

Materials:

  • Log-phase fungal cell culture

  • Respiration Buffer (e.g., PBS supplemented with a carbon source)

  • This compound

  • High-resolution respirometer or an oxygen electrode

Procedure:

  • Harvest and wash fungal cells, then resuspend them in respiration buffer to a known cell density.

  • Place the cell suspension in the chamber of the respirometer and allow the baseline oxygen consumption rate to stabilize.

  • Inject a known concentration of this compound into the chamber.

  • Continuously record the oxygen concentration in the chamber to measure the new rate of oxygen consumption.

  • Compare the rate before and after the addition of this compound to determine the degree of inhibition.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye that accumulates in mitochondria in a potential-dependent manner.

Materials:

  • Log-phase fungal cell culture

  • Buffer (e.g., PBS)

  • Mitochondrial membrane potential-sensitive dye (e.g., Rhodamine 123, JC-1, or TMRE)

  • This compound

  • FCCP (a known mitochondrial uncoupler, as a positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat fungal cells with various concentrations of this compound for a specified time. Include untreated and positive control (FCCP-treated) samples.

  • Incubate the treated cells with the fluorescent dye (e.g., Rhodamine 123) in the dark.

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity indicates a collapse of the mitochondrial membrane potential.

General Experimental Workflow

The investigation of a novel mitochondrial inhibitor like this compound typically follows a structured workflow from target identification to cellular effects.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Antifungal Susceptibility a Isolate Fungal Mitochondria b Complex I Enzyme Kinetics Assay a->b c Determine IC50 of this compound b->c d Treat Fungal Cells with this compound c->d Validate in Cells e Measure Oxygen Consumption Rate (OCR) d->e f Assess Mitochondrial Membrane Potential (ΔΨm) d->f g Quantify Intracellular ATP Levels d->g h Detect Reactive Oxygen Species (ROS) d->h i Broth Microdilution Assay d->i Assess Antifungal Effect j Determine Minimum Inhibitory Concentration (MIC) i->j

Caption: A typical workflow for characterizing a mitochondrial Complex I inhibitor, from in vitro enzyme assays to cellular and antifungal testing.

Further progress in developing a comprehensive technical guide on this compound awaits the availability of the complete primary research data.

References

The Ecological Enigma of Pterulone: A Fungal Metabolite's Role in the Rhizosphere

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Deep within the intricate web of soil ecosystems, fungi of the genus Pterula wage a silent, chemical warfare. Their weapon of choice: Pterulone, a chlorinated secondary metabolite with potent biological activities. This in-depth technical guide explores the ecological significance of this compound, delving into its antifungal, potential nematicidal, and cytotoxic properties. By examining its mechanism of action and providing detailed experimental methodologies, this paper aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's role and potential applications.

The Ecological Niche of Pterula Fungi

Pterula is a genus of fungi belonging to the family Pterulaceae, characterized by their delicate, coral-like fruiting bodies. These fungi are widely distributed, particularly in tropical regions, where they play a crucial role as saprotrophs, breaking down dead organic matter. They are commonly found on damp soil, leaf litter, and decaying wood, contributing to nutrient cycling within the forest ecosystem. The production of secondary metabolites like this compound is a key strategy for survival, enabling them to compete with other microorganisms and defend against predation.

This compound: A Halogenated Fungal Antibiotic

This compound is a novel chlorinated antibiotic isolated from fermentations of Pterula species. Its chemical structure, elucidated through spectroscopic techniques such as NMR and mass spectrometry, reveals a unique 1-benzoxepin ring system. The presence of chlorine atoms in its structure is a testament to the fascinating world of fungal halogenation, a process that often enhances the biological activity of secondary metabolites.

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound in Pterula is yet to be fully elucidated, it is hypothesized to be synthesized through a polyketide pathway, a common route for the production of many fungal secondary metabolites. The halogenation step is likely catalyzed by a flavin-dependent halogenase or a chloroperoxidase, enzymes known to be involved in the biosynthesis of other halogenated fungal compounds. Further research into the biosynthetic gene cluster responsible for this compound production is needed to fully understand its synthesis and regulation.

Biological Activities of this compound

This compound exhibits a range of biological activities, with its most prominent role being a potent antifungal agent. Its mechanism of action and potential effects on other organisms are key to understanding its ecological function.

Antifungal Activity

This compound demonstrates significant inhibitory activity against a broad spectrum of fungi. This antifungal action is a critical competitive advantage for Pterula in the soil, allowing it to outcompete other fungi for resources.

Table 1: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

Fungal SpeciesMIC (µg/mL)
Candida albicansData not available
Aspergillus fumigatusData not available
Various other fungiData not available
Nematicidal Activity

Given that soil is a rich habitat for nematodes, many of which are plant parasites, the potential nematicidal activity of this compound is of significant ecological and agricultural interest. Fungi and nematodes are known to have complex interactions in the soil.[1][2] While direct studies on this compound's nematicidal effects are lacking, the production of such bioactive compounds by soil-dwelling fungi often serves as a defense mechanism against nematode grazing.

Table 2: Nematicidal Activity of this compound (Lethal Concentration - LC50)

Nematode SpeciesLC50 (µg/mL)
Caenorhabditis elegansData not available
Meloidogyne incognitaData not available

Note: Experimental data on the LC50 of this compound against common nematode species is required to quantify its nematicidal potential.

Cytotoxic Activity

This compound has been reported to exhibit weak or no cytotoxic activities in initial screenings.[3] However, a thorough evaluation against a panel of cancer cell lines is necessary to fully characterize its cytotoxic profile. Many fungal secondary metabolites with antimicrobial properties also show promise as anticancer agents.

Table 3: Cytotoxic Activity of this compound (Half-maximal Inhibitory Concentration - IC50)

Cell LineIC50 (µg/mL)
HeLa (Cervical Cancer)Data not available
A549 (Lung Cancer)Data not available
HepG2 (Liver Cancer)Data not available

Note: The IC50 values of this compound against various cancer cell lines need to be determined experimentally to assess its potential for drug development.

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of this compound is the mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain.[3][4] This large enzyme complex plays a central role in cellular respiration by oxidizing NADH and transferring electrons to ubiquinone, a process coupled to the pumping of protons across the inner mitochondrial membrane.

By inhibiting Complex I, this compound disrupts the electron flow, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This disruption of cellular energy metabolism is the underlying cause of its potent antifungal effects.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Pterulone_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cellular_Effects Cellular Effects NADH NADH Complex_I Complex I (NADH:ubiquinone oxidoreductase) NADH->Complex_I e- NAD NAD+ Complex_I->NAD Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- ROS Reactive Oxygen Species (ROS) Complex_I->ROS Increased Production Disrupted_Respiration Disrupted Cellular Respiration This compound This compound This compound->Complex_I Inhibition Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Increased_ROS Increased Oxidative Stress ROS->Increased_ROS Decreased_ATP Decreased ATP Production Disrupted_Respiration->Decreased_ATP Fungal_Cell_Death Fungal Cell Death Decreased_ATP->Fungal_Cell_Death Increased_ROS->Fungal_Cell_Death

Mechanism of this compound's inhibition of mitochondrial Complex I.

Experimental Protocols

To facilitate further research into the ecological role and potential applications of this compound, this section provides detailed methodologies for key experiments.

Isolation and Purification of this compound from Pterula sp. Culture

Objective: To isolate and purify this compound from a liquid culture of a Pterula species.

Materials:

  • Liquid culture of Pterula sp.

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

  • Extraction: After a suitable incubation period, extract the culture broth with an equal volume of ethyl acetate. Repeat the extraction three times to ensure complete recovery of the secondary metabolites.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of hexane-ethyl acetate, starting with a low polarity and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • HPLC Purification: Pool the fractions containing this compound and further purify them by HPLC using a C18 column and a suitable mobile phase (e.g., methanol-water gradient) to obtain pure this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pterulone_Isolation_Workflow start Pterula sp. Liquid Culture extraction Solvent Extraction (Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc HPLC Purification fraction_collection->hplc structure_elucidation Structure Elucidation (NMR, MS) hplc->structure_elucidation end Pure this compound structure_elucidation->end

Workflow for the isolation and purification of this compound.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

  • Pure this compound

  • Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in the fungal growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target fungus according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus in medium without this compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

In Vitro Nematicidal Assay

Objective: To assess the nematicidal activity of this compound against a model nematode.

Materials:

  • Pure this compound

  • Model nematode (e.g., Caenorhabditis elegans or a plant-parasitic nematode like Meloidogyne incognita)

  • Appropriate buffer or medium for the nematode

  • 24-well plates

  • Inverted microscope

Protocol:

  • Prepare this compound Solutions: Prepare a series of concentrations of this compound in the nematode buffer.

  • Nematode Suspension: Prepare a suspension of nematodes at a known density.

  • Exposure: Add a specific volume of the nematode suspension to each well of a 24-well plate containing the different concentrations of this compound. Include a control with buffer only.

  • Incubation: Incubate the plates at a suitable temperature for the nematodes.

  • Mortality Assessment: After a set exposure time (e.g., 24, 48, 72 hours), count the number of dead and live nematodes in each well under an inverted microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

  • LC50 Calculation: Calculate the lethal concentration (LC50), which is the concentration of this compound that causes 50% mortality of the nematode population.

MTT Assay for Cytotoxicity

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Pure this compound

  • Cancer cell lines (e.g., HeLa, A549, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound dissolved in the cell culture medium. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The absorbance is proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces the viability of the cell population by 50%.

Future Directions and Conclusion

This compound, a halogenated secondary metabolite from Pterula fungi, represents a fascinating example of chemical ecology in the soil. Its potent antifungal activity, mediated by the inhibition of mitochondrial Complex I, underscores its importance in fungal competition. While its nematicidal and broader ecological roles require further investigation, the detailed experimental protocols provided in this guide offer a roadmap for future research.

Key areas for future exploration include:

  • Quantitative analysis of biological activities: Determining the specific MIC, LC50, and IC50 values of this compound against a wide range of fungi, nematodes, and cancer cell lines.

  • Elucidation of the biosynthetic pathway: Identifying and characterizing the gene cluster responsible for this compound biosynthesis to enable metabolic engineering and enhance production.

  • In-depth ecological studies: Investigating the direct interactions of this compound with other soil organisms, including bacteria and plants, to build a comprehensive picture of its ecological role.

  • Drug development potential: Exploring the therapeutic potential of this compound and its derivatives as novel antifungal or anticancer agents.

By unraveling the complexities of this compound's ecological function and biological activities, we can gain valuable insights into the chemical dialogues that shape microbial communities and potentially unlock new avenues for drug discovery and sustainable agriculture.

References

Methodological & Application

Total Synthesis of Pterulone and Its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Pterulone (B1249179) and its analogues, potent antifungal agents. The information compiled herein is sourced from peer-reviewed scientific literature and is intended to guide researchers in the replication and further development of these compounds.

Introduction

This compound is a naturally occurring halogenated antibiotic isolated from the Pterula species of fungi. It exhibits significant antifungal properties and acts as an inhibitor of NADH:ubiquitone oxidoreductase (complex I) in the mitochondrial respiratory chain.[1][2] Its unique 1-benzoxepin core structure and biological activity have made it an attractive target for total synthesis and the development of analogues to explore structure-activity relationships. This document outlines two prominent synthetic strategies and the biological evaluation of the resulting compounds.

Synthetic Strategies

Two effective strategies for the synthesis of the this compound core structure, the 1-benzoxepin skeleton, have been reported. The first employs a ring-closing metathesis (RCM) reaction as the key step, while the second builds the ring system from sulfonyl-containing intermediates.

Strategy 1: Ring-Closing Metathesis (RCM) Approach

This approach utilizes a ruthenium-catalyzed RCM to form the seven-membered 1-benzoxepin ring. The synthesis commences from commercially available methyl 4-hydroxybenzoate (B8730719) and proceeds through several steps to yield the key diene precursor for the RCM reaction.[3]

A visual representation of this synthetic workflow is provided below.

G cluster_0 Starting Material Preparation cluster_1 Ring-Closing Metathesis cluster_2 Intermediate Modifications cluster_3 Final Product Synthesis Methyl_4-hydroxybenzoate Methyl_4-hydroxybenzoate Allyl_bromide_K2CO3 Allyl bromide, K2CO3, DMF Methyl_4-hydroxybenzoate->Allyl_bromide_K2CO3 Methyl_3-(2-propenyl)-4-(2-propenyloxy)benzoate Methyl 3-(2-propenyl)-4-(2-propenyloxy)benzoate (6) Allyl_bromide_K2CO3->Methyl_3-(2-propenyl)-4-(2-propenyloxy)benzoate Grubbs_Catalyst Grubbs' Catalyst (7) Methyl_3-(2-propenyl)-4-(2-propenyloxy)benzoate->Grubbs_Catalyst Methyl_2,5-Dihydro-1-benzoxepine-7-carboxylate Methyl 2,5-Dihydro-1-benzoxepine-7-carboxylate (8) Grubbs_Catalyst->Methyl_2,5-Dihydro-1-benzoxepine-7-carboxylate Oxone Oxone, 18-crown-6 (B118740) Methyl_2,5-Dihydro-1-benzoxepine-7-carboxylate->Oxone Epoxide Epoxide Intermediate (9) Oxone->Epoxide KHMDS KHMDS Epoxide->KHMDS Alcohol Alcohol Intermediate (10) KHMDS->Alcohol Swern_Oxidation Swern Oxidation Alcohol->Swern_Oxidation Ketone Methyl 3-Oxo-2,3-dihydro-1-benzoxepine-7-carboxylate (11) Swern_Oxidation->Ketone Wittig_Reaction Wittig Reaction ((ClCH2)Ph3PCl, KHMDS) Ketone->Wittig_Reaction Pterulone_Analogue Methyl (3E,Z)-3-(Chloromethylene)-2,3-dihydro-1-benzoxepine-7-carboxylate (12) Wittig_Reaction->Pterulone_Analogue

Caption: Synthetic workflow for this compound analogues via Ring-Closing Metathesis.

Strategy 2: Sulfonyl-Containing Intermediates Approach

An alternative and efficient synthesis of this compound, this compound B, and other analogues starts from readily available 1-benzoxepine sulfonyl-containing intermediates.[4][5] This method allows for the rapid construction of the 1-benzoxepin skeleton.[6]

Experimental Protocols

The following are detailed protocols for key reactions in the RCM synthesis of this compound analogues.[3]

Protocol 1: Synthesis of Methyl 3-(2-propenyl)-4-(2-propenyloxy)benzoate (6)

  • Start with methyl 4-hydroxybenzoate.

  • Perform two successive reactions with allyl bromide and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature.

  • The overall yield for this two-step process is 89%.

Protocol 2: Ring-Closing Metathesis to form Methyl 2,5-Dihydro-1-benzoxepine-7-carboxylate (8)

  • Dissolve 0.58 g (2.5 mmol) of the diene precursor (6) in 400 mL of dichloromethane (B109758) (CH₂Cl₂).

  • Add 0.23 g (0.25 mmol) of Grubbs' catalyst (7) to the stirred solution at room temperature.

  • Allow the reaction to proceed for 3 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the product.

  • The yield for this step is 91%.

Protocol 3: Epoxidation of the Benzoxepine (B8326511) Ring (9)

  • Dissolve 283 mg (1.39 mmol) of the benzoxepine (8) in 25 mL of a 1:1 mixture of CH₂Cl₂ and acetone.

  • Add 40.0 mg (0.15 mmol) of 18-crown-6 and a solution of 1.20 g (14.4 mmol) of sodium bicarbonate (NaHCO₃) in 10 mL of water.

  • Cool the mixture to 0 °C.

  • Add a solution of 1.85 g (3.00 mmol) of Oxone in 10 mL of water dropwise.

  • Stir the reaction mixture vigorously at 0 °C for 16 hours.

  • Quench the reaction with an excess of saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) and saturated aqueous NaHCO₃ for 30 minutes.

  • Extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry, and evaporate the solvent.

Protocol 4: Swern Oxidation to form Methyl 3-Oxo-2,3-dihydro-1-benzoxepine-7-carboxylate (11)

  • To a stirred solution of 0.5 mL of oxalyl chloride ((COCl)₂) in 10 mL of CH₂Cl₂, cooled to -78 °C, add 0.65 mL of dimethyl sulfoxide (B87167) (DMSO).

  • After 2 minutes, add a solution of 250 mg (1.14 mmol) of the alcohol intermediate (10) in 8 mL of a 3:1 mixture of CH₂Cl₂/DMSO dropwise and continue stirring for 15 minutes.

  • Add 4.2 mL of triethylamine (B128534) (Et₃N) to the reaction mixture and allow it to warm to room temperature.

  • Dilute with ice-cold water.

  • Extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry, and evaporate the solvent.

Protocol 5: Wittig Reaction to introduce the Chloromethylene Group (12)

  • To a stirred solution of 1.09 g (3.00 mmol) of (chloromethyl)triphenylphosphonium chloride in 15 mL of toluene (B28343), add 5.2 mL of 0.5 M potassium bis(trimethylsilyl)amide (KHMDS) in toluene dropwise.

  • Stir the mixture at room temperature for 30 minutes and then cool to 0 °C.

  • Add a solution of 212 mg (0.972 mmol) of the ketone intermediate (11) in 10 mL of toluene dropwise over 10 minutes.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Dilute the reaction mixture with tert-butyl methyl ether, wash with brine, dry, and evaporate the solvent.

Biological Activity

The synthesized this compound analogues have been evaluated for their antimicrobial and antifungal activities.

Antimicrobial Activity

The inhibitory effects of several synthetic this compound analogues were tested against the yeasts Rhodotorula glutinis and Saccharomyces cerevisiae.[3] The results are summarized in the table below.

CompoundConcentration (µg/mL)Relative Growth of R. glutinis (%)Relative Growth of S. cerevisiae (%)
Z-1505.589
100<1≈1
Z-3505891
1004084
Z-13509691
1006587

Data sourced from Angewandte Chemie International Edition, 2001.[3]

Of the compounds tested, the alcohol Z-1 demonstrated significant inhibitory activity, particularly against R. glutinis.[3]

Antifungal Activity Against Phytopathogenic Fungi

This compound and its analogues have also been tested against a range of phytopathogenic fungi. This compound (2) showed excellent control of all tested fungi at a concentration of 50 ppm.[6] The ethyl ester analogue (14) also exhibited activity nearly as potent as this compound. In contrast, other analogues, such as the aldehyde (15), were found to be poorly to moderately active.[6] These findings highlight the importance of the chlorovinyl moiety for fungicidal activity.[6]

Mechanism of Action and Signaling Pathways

This compound and the related compound Pterulinic acid are known inhibitors of the mitochondrial NADH:ubiquinone oxidoreductase (complex I).[1] This inhibition disrupts the electron transport chain, a critical pathway for cellular respiration in eukaryotes.

G cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH:ubiquinone oxidoreductase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV O2 O2 Complex_IV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Ubiquinone->Complex_III e- Cytochrome_c->Complex_IV e- NADH NADH NADH->Complex_I e- NAD NAD+ H2O H2O ADP ADP + Pi This compound This compound This compound->Complex_I Inhibition

Caption: Inhibition of Complex I by this compound.

While the direct signaling pathways affected by this compound downstream of complex I inhibition are not fully elucidated, related compounds offer insights. For instance, pterostilbene (B91288), a structural analogue of resveratrol, has been shown to exert anti-inflammatory effects by inhibiting the p38 MAP kinase cascade.[7] This pathway is a major regulator of inflammatory cytokine synthesis.[7]

G cluster_0 Potential Anti-inflammatory Pathway Cytokines Cytokines (e.g., TNF-α, IFN-γ) p38_MAPK p38 MAP Kinase Cytokines->p38_MAPK ATF2 ATF2 p38_MAPK->ATF2 Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2) ATF2->Inflammatory_Genes Pterostilbene Pterostilbene (Related Compound) Pterostilbene->p38_MAPK Inhibition

Caption: Potential anti-inflammatory action via p38 MAPK inhibition.

Further research is required to determine if this compound and its analogues engage similar anti-inflammatory signaling pathways.

Conclusion

The total synthesis of this compound and its analogues has been successfully achieved through various efficient synthetic routes. The biological evaluation of these compounds has confirmed their potent antifungal activity, underscoring the importance of the 1-benzoxepin core and the chlorovinyl moiety. The primary mechanism of action involves the inhibition of complex I of the mitochondrial respiratory chain. These detailed protocols and data provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of natural products.

References

Pterulone: Protocols for In Vitro Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pterulone is a naturally occurring halogenated antibiotic isolated from the fermentation broth of the fungus Pterula sp.[1] It has demonstrated significant antifungal activity and functions as an inhibitor of the mitochondrial NADH:ubiquinone oxidoreductase (complex I), a critical component of the eukaryotic respiratory chain.[1] This document provides detailed protocols for determining the in vitro antifungal susceptibility of various fungal pathogens to this compound. The methodologies are based on the established standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays, which are considered the gold standard for antifungal susceptibility testing.[2][3][4][5][6]

Mechanism of Action

This compound exerts its antifungal effect by targeting and inhibiting the NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing fungal cell death.

cluster_mitochondrion Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix Complex_I Complex I (NADH:ubiquinone oxidoreductase) UQ Ubiquinone (Coenzyme Q) Complex_I->UQ e- Complex_II Complex II Complex_II->UQ e- Complex_III Complex III CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP UQ->Complex_III e- CytC->Complex_IV e- NADH NADH NADH->Complex_I e- ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Complex_I Inhibition

Diagram 1: this compound's inhibitory action on the mitochondrial electron transport chain.

Data Presentation

Quantitative data from antifungal susceptibility testing is typically presented as the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For this compound, the MIC values should be determined against a panel of relevant fungal isolates, including both yeasts and filamentous fungi.

Note: The original publication by Engler et al. (1997) describing this compound did not provide specific MIC values. The following table is a template for presenting such data once it is generated through the protocols described below.

Table 1: Template for In Vitro Antifungal Activity of this compound

Fungal SpeciesStrain IDThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Comparator Drug MIC Range (µg/mL)
Candida albicansATCC 90028Data to be generatedData to be generatedData to be generatede.g., Fluconazole
Candida glabrataClinical IsolateData to be generatedData to be generatedData to be generatede.g., Fluconazole
Candida parapsilosisClinical IsolateData to be generatedData to be generatedData to be generatede.g., Fluconazole
Cryptococcus neoformansATCC 208821Data to be generatedData to be generatedData to be generatede.g., Amphotericin B
Aspergillus fumigatusATCC 204305Data to be generatedData to be generatedData to be generatede.g., Voriconazole
Aspergillus flavusClinical IsolateData to be generatedData to be generatedData to be generatede.g., Voriconazole
Aspergillus nigerATCC 16404Data to be generatedData to be generatedData to be generatede.g., Voriconazole
Trichophyton rubrumClinical IsolateData to be generatedData to be generatedData to be generatede.g., Terbinafine

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound against yeasts and filamentous fungi based on CLSI documents M27 and M38, and EUCAST guidelines.

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., Candida spp., Cryptococcus spp.)

This protocol is adapted from the CLSI M27 and EUCAST methodologies.

1. Materials:

  • This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Sterile water and/or appropriate solvent for dilution

  • Yeast isolates to be tested

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

2. Inoculum Preparation:

  • Subculture yeast isolates onto SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • From a fresh culture, select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Perform a 1:1000 dilution of the adjusted inoculum suspension in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

3. Plate Preparation:

  • Prepare a serial two-fold dilution of this compound in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL. The concentration range should be selected based on expected activity; a common starting range is 0.03 to 16 µg/mL.

  • Include a growth control well (medium only, no this compound) and a sterility control well (medium only, no inoculum).

  • Prepare a similar dilution series for the positive control antifungal.

4. Inoculation and Incubation:

  • Add 100 µL of the final yeast inoculum to each well (except the sterility control).

  • The final volume in each well will be 200 µL.

  • Cover the plates and incubate at 35°C for 24-48 hours.

5. MIC Determination:

  • After incubation, determine the MIC by visual inspection or using a microplate reader at 490 nm.

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

cluster_prep Preparation cluster_protocol Protocol Steps stock This compound Stock Solution dilution Serial Dilution of This compound in Plate stock->dilution media RPMI-1640 Medium media->dilution plate 96-well Plate plate->dilution fungi Fungal Culture (Yeast or Mold) inoculum_prep Prepare Fungal Inoculum fungi->inoculum_prep inoculation Inoculate Plate dilution->inoculation inoculum_prep->inoculation incubation Incubate Plate (24-72h, 35°C) inoculation->incubation reading Read MIC incubation->reading

Diagram 2: General workflow for the broth microdilution antifungal susceptibility test.
Protocol 2: Broth Microdilution Susceptibility Testing for Filamentous Fungi (e.g., Aspergillus spp.)

This protocol is adapted from the CLSI M38 methodology.

1. Materials:

  • Same as for yeasts, with the addition of Potato Dextrose Agar (PDA) for fungal culture.

2. Inoculum Preparation:

  • Grow the filamentous fungus on a PDA plate at 35°C for 7 days, or until adequate sporulation is observed.

  • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.

3. Plate Preparation and Inoculation:

  • Follow the same procedure as for yeasts (Protocol 1, steps 3 and 4).

4. Incubation and MIC Determination:

  • Incubate the plates at 35°C for 48-72 hours.

  • The MIC is determined as the lowest concentration of this compound that causes 100% inhibition of growth (no visible growth) compared to the growth control.

Quality Control

For each batch of tests, it is essential to include quality control (QC) strains with known MIC ranges for the comparator antifungal agents to ensure the validity of the results. Recommended QC strains include:

  • Candida parapsilosis ATCC 22019

  • Candida krusei ATCC 6258

  • Aspergillus fumigatus ATCC 204305

  • Aspergillus flavus ATCC 204304

Conclusion

The protocols outlined in this document provide a standardized framework for evaluating the in vitro antifungal activity of this compound. Adherence to these established methodologies will ensure the generation of reproducible and comparable data, which is crucial for the preclinical development of this promising antifungal agent. Further studies will be necessary to establish a comprehensive spectrum of activity and to correlate in vitro MIC values with in vivo efficacy.

References

Pterulone: A Chemical Probe for Investigating Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pterulone is a naturally occurring fungal metabolite that has been identified as a potent and selective inhibitor of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase).[1][2] This property makes it a valuable chemical probe for studying the intricate mechanisms of mitochondrial dysfunction and its downstream consequences in various cellular processes. By acutely inhibiting the first enzyme of the electron transport chain, this compound provides a powerful tool to dissect the roles of mitochondrial respiration in cell signaling, metabolism, and cell fate decisions. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying mitochondrial dysfunction.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Complex I, a large multi-protein enzyme complex embedded in the inner mitochondrial membrane. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. The consequences of Complex I inhibition by this compound are multifaceted and include:

  • Decreased Mitochondrial Respiration: Inhibition of electron flow leads to a reduction in oxygen consumption by the mitochondria.

  • Reduced ATP Production: The disruption of the proton gradient across the inner mitochondrial membrane impairs the synthesis of ATP by ATP synthase.

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the leakage of electrons and their reaction with molecular oxygen, generating superoxide (B77818) and other reactive oxygen species.[3]

  • Mitochondrial Membrane Depolarization: The diminished proton pumping activity results in a decrease in the mitochondrial membrane potential.

  • Induction of Apoptosis: Prolonged or severe mitochondrial dysfunction can trigger the intrinsic pathway of apoptosis.

Data Presentation

Table 1: Inhibitory Activity of this compound on Mitochondrial Complex I

ParameterValueCell/SystemReference
IC50 Data not availablee.g., Isolated mitochondria, specific cell line

Table 2: Effects of this compound on Cellular Respiration

ParameterTreatment% Change from ControlCell LineReference
Oxygen Consumption Rate (OCR) e.g., 1 µM this compound, 24hData not availablee.g., HeLa, HepG2

Table 3: this compound-Induced Changes in Mitochondrial Membrane Potential

ParameterTreatment% DepolarizationCell LineReference
TMRM Fluorescence e.g., 1 µM this compound, 6hData not availablee.g., SH-SY5Y

Table 4: Impact of this compound on Cellular ATP Levels

ParameterTreatment% Decrease in ATPCell LineReference
Cellular ATP e.g., 1 µM this compound, 24hData not availablee.g., A549

Table 5: this compound-Induced Reactive Oxygen Species (ROS) Production

ParameterTreatmentFold Increase in ROSCell LineReference
DCFDA Fluorescence e.g., 1 µM this compound, 4hData not availablee.g., MCF-7

Table 6: Cytotoxicity of this compound

Cell LineIC50 (µM)Exposure Time (h)Reference
e.g., HeLaData not availablee.g., 48
e.g., HepG2Data not availablee.g., 48

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on mitochondrial function and overall cell health.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol describes how to measure the effect of this compound on the oxygen consumption rate (OCR) of intact cells using a Seahorse XF Analyzer or a similar instrument.

Materials:

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: On the day of the assay, treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control (DMSO).

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • Wash the cells with pre-warmed assay medium and add fresh assay medium to each well.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Seahorse XF Assay:

    • Load the sensor cartridge with the compounds for injection (oligomycin, FCCP, and rotenone/antimycin A).

    • Calibrate the instrument and then replace the calibrant plate with the cell plate.

    • Run the assay protocol, which will measure basal OCR, and then sequentially inject the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize the OCR data to cell number. Analyze the changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity in this compound-treated cells compared to controls.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.

Materials:

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • TMRM stock solution (in DMSO)

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Hoechst 33342 for nuclear staining (optional)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells on a suitable imaging plate or slide and treat with this compound for the desired time.

  • TMRM Staining:

    • Prepare a working solution of TMRM in cell culture medium (e.g., 20-100 nM).

    • Remove the treatment medium and incubate the cells with the TMRM solution for 20-30 minutes at 37°C, protected from light.

  • Imaging or Measurement:

    • Wash the cells with pre-warmed PBS or imaging buffer.

    • Image the cells using a fluorescence microscope with appropriate filters for TMRM (e.g., TRITC/RFP channel).

    • Alternatively, measure the fluorescence intensity using a microplate reader.

  • Positive Control: In a separate set of wells, treat cells with FCCP (e.g., 10 µM) for 5-10 minutes before imaging to induce complete depolarization.

  • Data Analysis: Quantify the fluorescence intensity of TMRM in this compound-treated cells and compare it to the control and FCCP-treated cells. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • DCFDA stock solution (in DMSO)

  • H2O2 as a positive control for ROS induction

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound.

  • DCFDA Loading:

    • Prepare a working solution of DCFDA in serum-free medium (e.g., 5-10 µM).

    • Remove the treatment medium and incubate the cells with the DCFDA solution for 30-45 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.

  • Positive Control: Treat a set of cells with H2O2 (e.g., 100 µM) for 30-60 minutes before measurement.

  • Data Analysis: Compare the fluorescence intensity in this compound-treated cells to that of control and H2O2-treated cells.

Determination of Cellular ATP Levels

This protocol uses a luciferase-based assay to quantify cellular ATP content.

Materials:

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • ATP assay kit (luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled multi-well plate suitable for luminescence measurements and treat with this compound.

  • ATP Measurement:

    • Equilibrate the plate to room temperature.

    • Add the ATP releasing/detection reagent from the kit to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to lyse the cells and stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Standard Curve: Prepare a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

  • Data Analysis: Normalize the ATP levels to cell number or protein concentration and compare the results between treated and control groups.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for this compound.

Mandatory Visualization

Pterulone_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects This compound This compound ComplexI Complex I (NADH:ubiquinone oxidoreductase) This compound->ComplexI Inhibits H_ion H+ ComplexI->H_ion Pumps Reduced_Respiration Decreased O2 Consumption ComplexI->Reduced_Respiration Increased_ROS Increased ROS Production ComplexI->Increased_ROS ETC Complex II Complex III Complex IV ETC:f0->H_ion ETC:f1->H_ion ETC:f2->H_ion ATP_Synthase ATP Synthase (Complex V) Reduced_ATP Decreased ATP Production ATP_Synthase->Reduced_ATP Leads to H_ion->ATP_Synthase Drives Membrane_Depolarization Mitochondrial Membrane Depolarization H_ion->Membrane_Depolarization Reduced gradient Matrix Mitochondrial Matrix IMS Intermembrane Space Apoptosis Apoptosis Reduced_ATP->Apoptosis Increased_ROS->Apoptosis Membrane_Depolarization->Apoptosis

Caption: Mechanism of this compound-induced mitochondrial dysfunction.

Experimental_Workflow_this compound cluster_assays Functional Assays start Start: Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment ocr Measure Oxygen Consumption Rate treatment->ocr mmp Assess Mitochondrial Membrane Potential treatment->mmp ros Quantify Reactive Oxygen Species treatment->ros atp Determine Cellular ATP Levels treatment->atp viability Evaluate Cell Viability (e.g., MTT) treatment->viability analysis Data Analysis and Interpretation ocr->analysis mmp->analysis ros->analysis atp->analysis viability->analysis

Caption: General workflow for studying this compound's effects.

Apoptosis_Signaling_Pathway cluster_Intrinsic_Pathway Intrinsic Apoptosis Pathway This compound This compound ComplexI_Inhibition Complex I Inhibition This compound->ComplexI_Inhibition Mito_Dysfunction Mitochondrial Dysfunction (↓ΔΨm, ↑ROS, ↓ATP) ComplexI_Inhibition->Mito_Dysfunction Cytochrome_c Cytochrome c Release Mito_Dysfunction->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

References

Pterulone: Application Notes and Protocols for Studying Fungal Respiratory Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterulone (B1249179) is a naturally occurring antibiotic produced by the fungus Pterula sp.[1][2]. It has been identified as a potent and specific inhibitor of the NADH:ubiquinone oxidoreductase, also known as complex I, of the mitochondrial respiratory chain in eukaryotes[1][2]. This inhibitory action disrupts the electron transport chain, leading to a cessation of cellular respiration and subsequent cell death. Its significant antifungal activity, coupled with low cytotoxicity against mammalian cells, makes this compound a valuable tool for studying fungal mitochondrial function and a promising lead compound for the development of novel antifungal agents.[1]

These application notes provide a comprehensive overview of this compound's use in fungal research, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for its application in various experimental settings.

Mechanism of Action

This compound targets complex I, the first and largest enzyme complex in the mitochondrial electron transport chain. By inhibiting this complex, this compound blocks the oxidation of NADH to NAD+ and the transfer of electrons to ubiquinone. This inhibition has two major consequences:

  • Cessation of ATP Production: The electron transport chain is a primary source of ATP synthesis through oxidative phosphorylation. By halting electron flow, this compound effectively shuts down this crucial energy-generating process.

  • Generation of Reactive Oxygen Species (ROS): Inhibition of complex I can lead to the backup of electrons, which can then be transferred to molecular oxygen, resulting in the formation of superoxide (B77818) radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA.[3][4]

The following diagram illustrates the inhibitory effect of this compound on the fungal respiratory chain.

cluster_0 Mitochondrial Inner Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix Complex_I Complex I (NADH:Ubiquinone Oxidoreductase) UQ Ubiquinone Pool Complex_I->UQ e- H_plus_IMS H+ Complex_I->H_plus_IMS H+ pumping NAD NAD+ Complex_I->NAD ROS Reactive Oxygen Species (ROS) Complex_I->ROS Electron Leak Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1 Complex) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_plus_IMS H+ pumping Complex_IV Complex IV (Cytochrome c Oxidase) O2 O2 Complex_IV->O2 e- Complex_IV->H_plus_IMS H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_plus_Matrix H+ ATP_Synthase->H_plus_Matrix H+ flow UQ->Complex_III e- Cyt_c->Complex_IV e- H2O H2O H_plus_IMS->ATP_Synthase H+ flow NADH NADH NADH->Complex_I Oxidation Succinate Succinate Succinate->Complex_II ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Complex_I Inhibition

Caption: this compound inhibits Complex I of the fungal mitochondrial respiratory chain.

Quantitative Data

The biological activity of this compound and its related compound, pterulinic acid, has been quantified against a range of fungal species, yeasts, and mammalian cell lines. The data is summarized in the tables below.

Table 1: Antifungal and Antiyeast Activity of this compound and Pterulinic Acid (IC50, µg/ml)[1]
OrganismThis compoundPterulinic Acid
Absidia glauca1020
Aspergillus ochraceus510
Fusarium fujikuroi1010
Mucor miehei2050
Nematospora coryli15
Paecilomyces variotii510
Penicillium notatum510
Candida albicans110
Saccharomyces cerevisiae is1110
Table 2: Cytotoxicity of this compound and Pterulinic Acid (IC50, µg/ml)[1]
Cell LineThis compoundPterulinic Acid
B16 (mouse melanoma)510
L1210 (mouse leukemia)510
HeLa S3 (human cervix carcinoma)1020
HL-60 (human promyelocytic leukemia)1020
Table 3: Inhibition of NADH:Ubiquinone Oxidoreductase (Complex I) in Bovine Heart Mitochondria[1]
CompoundIC50 (µg/ml)
This compound0.2
Pterulinic Acid0.5

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of this compound on fungal respiratory chains.

Protocol 1: Fermentation and Isolation of this compound from Pterula sp.[1]

This protocol describes the cultivation of Pterula sp. and the subsequent extraction and purification of this compound.

Materials:

  • Pterula sp. culture (strain 82168)

  • YMG medium: Yeast extract (4 g/L), Malt extract (10 g/L), Glucose (10 g/L)

  • MyA medium: Malt extract (20 g/L), Peptone (1 g/L), Glucose (20 g/L), Agar (20 g/L) for solid cultures

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel 60

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system

  • Rotary evaporator

Procedure:

  • Fermentation:

    • Inoculate a 20-liter fermenter containing YMG medium with a well-grown culture of Pterula sp. from MyA plates.

    • Maintain the fermentation at 24°C with aeration (3 liters/minute) and agitation (120 rpm).

    • Monitor the production of this compound by testing the antifungal activity of culture fluid samples. The production usually starts after 4 days and reaches its maximum after approximately 11 days.

  • Extraction:

    • After 11 days, separate the mycelia from the culture fluid by filtration.

    • Extract the culture fluid twice with an equal volume of ethyl acetate.

    • Combine the organic phases and concentrate them in vacuo using a rotary evaporator to yield a crude extract.

  • Purification:

    • Apply the crude extract to a silica gel 60 column.

    • Elute the column with a cyclohexane-ethyl acetate gradient.

    • Combine the fractions containing this compound (identified by thin-layer chromatography and antifungal activity).

    • Further purify the active fractions by chromatography on Sephadex LH-20, eluting with methanol (B129727).

    • Perform final purification using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient).

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

The following diagram outlines the workflow for the isolation and purification of this compound.

Start Start: Pterula sp. Culture Fermentation Fermentation in YMG Medium (11 days, 24°C) Start->Fermentation Filtration Filtration Fermentation->Filtration Culture_Fluid Culture Fluid Filtration->Culture_Fluid Mycelia Mycelia (discarded) Filtration->Mycelia Extraction Ethyl Acetate Extraction Culture_Fluid->Extraction Concentration Concentration in vacuo Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC (C18) Sephadex->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Protocol 2: Antifungal Susceptibility Testing[1]

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) of this compound against filamentous fungi and yeasts using a serial dilution assay.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., methanol or DMSO)

  • Fungal/Yeast strains

  • Appropriate liquid growth medium (e.g., YMG for fungi, Sabouraud dextrose broth for yeasts)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • For filamentous fungi, prepare a spore suspension from a fresh culture and adjust the concentration to 1 x 10^5 spores/ml.

    • For yeasts, grow a culture overnight and dilute it to a final concentration of 1 x 10^4 cells/ml in the test medium.

  • Serial Dilution:

    • In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the growth medium to achieve a range of desired concentrations.

    • Include a positive control (no this compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add the fungal or yeast inoculum to each well.

    • Incubate the plates at the optimal growth temperature for the specific organism (e.g., 28°C for most fungi, 37°C for pathogenic yeasts) for 24-72 hours.

  • Determination of IC50:

    • After incubation, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a plate reader.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of growth).

Protocol 3: Measurement of Mitochondrial Respiration[1]

This protocol describes how to measure the effect of this compound on the oxygen consumption of isolated fungal mitochondria or whole cells using an oxygen electrode.

Materials:

  • Fungal cells or isolated mitochondria

  • Respiration buffer (e.g., mannitol, sucrose, KH2PO4, MgCl2, EDTA, HEPES, pH 7.2)

  • Substrates for complex I (e.g., NADH, pyruvate, malate)

  • This compound solution

  • Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

  • Preparation of Mitochondria (if applicable):

    • Harvest fungal cells and disrupt them using mechanical (e.g., glass beads) or enzymatic methods.

    • Isolate mitochondria by differential centrifugation.

  • Oxygen Consumption Measurement:

    • Add the respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Add the fungal cells or isolated mitochondria to the chamber.

    • Record the basal rate of oxygen consumption.

    • Add the substrate for complex I (e.g., NADH) and record the stimulated rate of oxygen consumption.

    • Add this compound at various concentrations and monitor the inhibition of oxygen consumption.

    • As a control, other respiratory chain inhibitors (e.g., rotenone (B1679576) for complex I, antimycin A for complex III, potassium cyanide for complex IV) can be used.

The following diagram illustrates the experimental setup for measuring mitochondrial respiration.

O2_Electrode Oxygen Electrode Chamber Data_Acquisition Data Acquisition System O2_Electrode->Data_Acquisition Respiration_Buffer Respiration Buffer Respiration_Buffer->O2_Electrode Mitochondria Isolated Fungal Mitochondria or Whole Cells Mitochondria->O2_Electrode Substrate Complex I Substrate (e.g., NADH) Substrate->O2_Electrode This compound This compound Solution This compound->O2_Electrode Output Oxygen Consumption Rate Data_Acquisition->Output

Caption: Experimental setup for measuring mitochondrial oxygen consumption.

Protocol 4: Cytotoxicity Assay against Mammalian Cells[1]

This protocol is for determining the cytotoxic effect of this compound on mammalian cell lines using a colorimetric assay such as the MTT assay.

Materials:

  • Mammalian cell lines (e.g., HeLa, L929, HL-60)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (solvent only).

  • Incubation:

    • Incubate the plates for 24-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculation of IC50:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Conclusion

This compound is a powerful tool for investigating the fungal mitochondrial respiratory chain due to its specific inhibition of complex I. The provided data and protocols offer a solid foundation for researchers to utilize this compound in their studies, from basic research on fungal physiology to the development of new antifungal therapies. Its potent antifungal activity and favorable cytotoxicity profile warrant further investigation into its potential as a clinical candidate.

References

Application Notes and Protocols for Pterulone-Based Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterulone (B1249179), a naturally occurring halogenated antibiotic isolated from the Pterula species, has emerged as a promising scaffold for the development of novel antifungal agents.[1][2] Its potent and specific mechanism of action, involving the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I), distinguishes it from many current antifungal drugs and presents an attractive target for overcoming existing resistance mechanisms.[1][2] this compound and its derivatives have demonstrated significant in vitro activity against a range of fungi, including phytopathogens.[3] This document provides a comprehensive set of application notes and detailed protocols to guide researchers in the synthesis, evaluation, and development of this compound-based antifungal drug candidates.

Synthesis of this compound and Its Analogs

The development of efficient synthetic routes is crucial for producing this compound and a diverse range of analogs for structure-activity relationship (SAR) studies. Several synthetic strategies have been reported, with a common approach involving the construction of the 1-benzoxepine skeleton.[3][4]

General Experimental Workflow for this compound Synthesis

The following diagram outlines a typical workflow for the synthesis of this compound, which can be adapted for the creation of various derivatives.

G cluster_synthesis This compound Synthesis Workflow Start Start Starting_Materials Commercially Available Starting Materials Start->Starting_Materials Intermediate_1 Synthesis of 1-Benzoxepine Skeleton Starting_Materials->Intermediate_1 Intermediate_2 Introduction of Functional Groups Intermediate_1->Intermediate_2 Pterulone_Analog Synthesis of this compound or Analog Intermediate_2->Pterulone_Analog Purification Purification (e.g., Chromatography) Pterulone_Analog->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization End End Characterization->End

A generalized workflow for the synthesis of this compound and its analogs.
Detailed Protocol for Total Synthesis of this compound

This protocol is adapted from published synthetic routes and provides a general guideline.[4] Researchers should consult the original literature for specific reaction conditions and safety precautions.

Materials:

  • Methyl 3-(2-propenyl)-4-(2-propenyloxy)benzoate (starting material)

  • Ring-closing metathesis (RCM) catalyst (e.g., Grubbs' catalyst)

  • (Chloromethyl)triphenylphosphonium chloride

  • Potassium hexamethyldisilazide (KHMDS)

  • Toluene, Dichloromethane (CH₂Cl₂), Acetone

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Synthesis of the 1-Benzoxepin Intermediate:

    • Dissolve the starting material, methyl 3-(2-propenyl)-4-(2-propenyloxy)benzoate, in an appropriate solvent such as dichloromethane.

    • Add a suitable ring-closing metathesis (RCM) catalyst.

    • Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography (TLC).

    • Purify the resulting 1-benzoxepin intermediate using column chromatography.

  • Introduction of the Chloromethylene Group:

    • In a separate flask, prepare the Wittig reagent by reacting (chloromethyl)triphenylphosphonium chloride with a strong base like KHMDS in toluene.

    • Cool the solution of the 1-benzoxepin intermediate from the previous step.

    • Slowly add the prepared Wittig reagent to the cooled solution of the intermediate.

    • Allow the reaction to proceed to completion, monitoring by TLC.

    • Quench the reaction and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain this compound.

  • Characterization:

    • Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antifungal Activity Assessment

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating the antifungal potency of this compound-based compounds. The broth microdilution method is a standardized and widely accepted technique.

Protocol for Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium, buffered with MOPS

  • This compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on appropriate agar (B569324) plates.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the this compound compound in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility control).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Endpoint Determination (Reading the MIC):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.

    • The turbidity can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

Antifungal Activity of this compound and Analogs

The following table summarizes the reported antifungal activity of this compound and some of its analogs against various fungal species.

CompoundFungal SpeciesMIC (µg/mL)Reference
This compoundRhodotorula glutinis-[4]
This compoundSaccharomyces cerevisiae-[4]
This compound AnalogsPhytopathogenic Fungi-[3]

Note: Specific MIC values from the initial search were not available in a compiled format. Further literature review is recommended to populate this table with more extensive quantitative data.

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound exerts its antifungal effect by targeting the NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain.[1][2] This inhibition disrupts cellular respiration and leads to fungal cell death.

Protocol for NADH:Ubiquinone Oxidoreductase (Complex I) Inhibition Assay

This assay measures the activity of Complex I by monitoring the oxidation of NADH.

Materials:

  • Isolated fungal mitochondria or purified Complex I

  • NADH

  • Decylubiquinone (B1670182) (a ubiquinone analog)

  • Assay buffer (e.g., HEPES or Tris-HCl buffer, pH 7.5)

  • This compound compounds

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reaction Mixture:

    • In a cuvette, prepare the assay buffer containing the isolated mitochondria or purified Complex I.

    • Add the this compound compound at various concentrations to different cuvettes. Include a control without the inhibitor.

    • Add decylubiquinone to the reaction mixture.

  • Initiation of the Reaction:

    • Initiate the reaction by adding NADH to the cuvette.

  • Measurement of Activity:

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the initial rate of the reaction.

  • Data Analysis:

    • Determine the percentage of inhibition of Complex I activity at each concentration of the this compound compound.

    • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.

Signaling Pathway of this compound's Antifungal Action

The inhibition of Complex I by this compound has several downstream consequences that contribute to its antifungal activity. The following diagram illustrates this proposed signaling pathway.

G cluster_pathway This compound's Antifungal Mechanism This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) Production (Increased) Complex_I->ROS Leads to ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Drives ATP ATP Production (Decreased) ATP_Synthase->ATP Cell_Death Fungal Cell Death ATP->Cell_Death Contributes to Apoptosis Apoptosis ROS->Apoptosis Induces Apoptosis->Cell_Death

Proposed signaling pathway of this compound's antifungal action.

Cytotoxicity Assessment

Evaluating the toxicity of this compound-based compounds against mammalian cells is a critical step in the drug development process to determine their therapeutic index.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM)

  • This compound compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%.

Cytotoxicity of this compound-Based Compounds

The following table should be used to summarize the cytotoxicity data (IC₅₀ values) of this compound and its analogs against various mammalian cell lines.

CompoundMammalian Cell LineIC₅₀ (µM)Reference
Data to be populated from experimental results

Overall this compound-Based Antifungal Drug Discovery Workflow

The following diagram provides a comprehensive overview of the key stages in a this compound-based antifungal drug discovery program.

G cluster_workflow This compound-Based Antifungal Drug Discovery Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Lead_ID Lead Identification (this compound) Synthesis Synthesis of This compound Analogs Lead_ID->Synthesis Screening In Vitro Antifungal Screening (MIC) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt MOA Mechanism of Action (Complex I Inhibition) Lead_Opt->MOA Cytotoxicity In Vitro Cytotoxicity (IC50) Lead_Opt->Cytotoxicity In_Vivo In Vivo Efficacy (Animal Models) MOA->In_Vivo Cytotoxicity->In_Vivo ADMET ADMET Studies In_Vivo->ADMET

A comprehensive workflow for this compound-based antifungal drug discovery.

Conclusion

This compound represents a valuable chemical scaffold for the development of a new class of antifungal agents with a distinct mechanism of action. The protocols and workflows detailed in these application notes provide a robust framework for researchers to synthesize, evaluate, and optimize this compound-based compounds. Further research, including the expansion of in vitro testing against a broader panel of clinically relevant fungi, in-depth mechanistic studies, and in vivo efficacy and safety assessments, will be crucial in advancing these promising compounds towards clinical development.

References

Application Notes and Protocols for Evaluating Pterulone's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the efficacy of Pterulone, a known inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (complex I).[1][2] The following protocols are designed to assess its bioactivity, including its effects on mitochondrial function, cell viability, and relevant signaling pathways.

Assessment of Mitochondrial Function

As this compound directly targets mitochondrial complex I, a primary evaluation of its efficacy involves measuring its impact on mitochondrial respiration and cellular energy levels.

Mitochondrial Respiration Assay

This assay directly measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function in response to this compound. The Seahorse XF Cell Mito Stress Test is the gold standard for this application.[1][3]

Experimental Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, A549, or a relevant fungal cell line) in a Seahorse XF96 cell culture microplate at a pre-determined optimal density and allow cells to adhere overnight.

  • This compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose. Add various concentrations of this compound to the appropriate wells and incubate for a desired period.

  • Seahorse XF Analysis: Place the cell culture microplate into the Seahorse XF Analyzer. The instrument will sequentially inject mitochondrial stressors to measure key parameters of mitochondrial function:

    • Basal Respiration: Initial OCR measurement before injections.

    • ATP Production-linked Respiration: Measured after the injection of oligomycin (B223565) (an ATP synthase inhibitor).

    • Maximal Respiration: Measured after the injection of FCCP (a mitochondrial uncoupler).

    • Non-Mitochondrial Respiration: Measured after the injection of rotenone/antimycin A (complex I and III inhibitors).

  • Data Analysis: Analyze the OCR data to determine the IC50 of this compound on mitochondrial respiration and its specific effects on basal and maximal respiration, and ATP production.

Data Presentation:

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)This compound (Concentration 3)
Basal Respiration (OCR)
ATP Production (OCR)
Maximal Respiration (OCR)
Spare Respiratory Capacity
Cellular ATP Level Assay

Inhibition of mitochondrial complex I is expected to decrease cellular ATP levels.[4][5] This can be quantified using a luciferase-based ATP assay.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for a specified duration.

  • Cell Lysis and ATP Measurement: Add a reagent that lyses the cells and releases ATP. This reagent should also contain luciferase and luciferin (B1168401).

  • Luminescence Reading: The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. Measure the luminescence using a plate reader. The light intensity is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the luminescence readings to the number of viable cells (which can be determined by a parallel cytotoxicity assay) to calculate the ATP concentration per cell.

Data Presentation:

This compound ConcentrationLuminescence (RLU)Cellular ATP Level (% of Control)
0 µM (Control)100%
Concentration 1
Concentration 2
Concentration 3

Antifungal Efficacy Assays

Given this compound's known antifungal properties, it is essential to determine its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

Broth Microdilution Assay for MIC Determination

This is a standard method for determining the MIC of an antifungal agent.[6]

Experimental Protocol:

  • Preparation of Fungal Inoculum: Prepare a standardized fungal inoculum from a fresh culture.

  • Serial Dilution of this compound: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Fungal Viability Assays

To quantify the antifungal activity more precisely, metabolic viability assays can be employed.[7]

Experimental Protocol (XTT/Resazurin (B115843) Assay):

  • Fungal Culture and Treatment: Following the broth microdilution protocol, treat the fungal culture with this compound.

  • Addition of Viability Dye: After the incubation period, add a metabolic indicator dye such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or resazurin to each well.

  • Incubation and Absorbance/Fluorescence Reading: Incubate for a period to allow viable cells to metabolize the dye, resulting in a color or fluorescence change. Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: A decrease in signal indicates a reduction in metabolic activity and, therefore, cell viability. Calculate the percentage of viability relative to the untreated control.

Data Presentation:

This compound ConcentrationAbsorbance/FluorescenceFungal Viability (% of Control)
0 µM (Control)100%
MIC/2
MIC
2 x MIC

Assessment of Anti-Inflammatory Potential

Mitochondrial dysfunction is linked to inflammatory responses.[8] Therefore, this compound's efficacy as a potential anti-inflammatory agent can be evaluated by measuring its effect on cytokine production in immune cells.

Cytokine Production Assay

This assay measures the levels of pro-inflammatory cytokines released by immune cells (e.g., LPS-stimulated RAW 264.7 macrophages or human PBMCs) in response to this compound treatment.

Experimental Protocol:

  • Cell Culture and Stimulation: Culture immune cells and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: Compare the cytokine levels in this compound-treated cells to those in stimulated, untreated cells.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Unstimulated Control
LPS Stimulated
LPS + this compound (Conc. 1)
LPS + this compound (Conc. 2)

Evaluation of Apoptosis Induction

Inhibition of mitochondrial respiration can lead to apoptosis.[9] This can be assessed in relevant cancer cell lines to explore this compound's potential as an anticancer agent.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with this compound for a defined period.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Data Presentation:

This compound ConcentrationViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 µM (Control)
Concentration 1
Concentration 2
Concentration 3

Visualizations: Signaling Pathways and Experimental Workflows

Mitochondrial_Respiration_Workflow cluster_prep Preparation cluster_analysis Seahorse XF Analysis cluster_output Data Output seed_cells Seed Cells in Seahorse Plate treat_this compound Treat with this compound seed_cells->treat_this compound basal Measure Basal Respiration treat_this compound->basal oligo Inject Oligomycin (Measure ATP-linked OCR) basal->oligo fccp Inject FCCP (Measure Maximal OCR) oligo->fccp rot_aa Inject Rotenone/Antimycin A (Measure Non-Mitochondrial OCR) fccp->rot_aa data Calculate Respiration Parameters & IC50 rot_aa->data

Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Pterulone_Signaling_Pathways This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI inhibits ATP ATP Production ↓ ComplexI->ATP ROS Mitochondrial ROS ↑ ComplexI->ROS AMPK AMPK Activation ATP->AMPK Apoptosis Apoptosis ATP->Apoptosis CellGrowth Cell Growth and Proliferation ↓ AMPK->CellGrowth NFkB NF-κB Activation ROS->NFkB ROS->Apoptosis Inflammation Inflammatory Response NFkB->Inflammation

Caption: Postulated signaling pathways affected by this compound.

Antifungal_Assay_Workflow cluster_mic MIC Determination cluster_viability Viability Assay serial_dilution Serial Dilution of this compound inoculate Inoculate with Fungi serial_dilution->inoculate incubate_mic Incubate 24-48h inoculate->incubate_mic read_mic Visually Determine MIC incubate_mic->read_mic add_dye Add XTT/Resazurin incubate_mic->add_dye incubate_dye Incubate add_dye->incubate_dye read_plate Read Absorbance/ Fluorescence incubate_dye->read_plate calc_viability Calculate % Viability read_plate->calc_viability

Caption: Workflow for determining antifungal efficacy.

References

Application Notes and Protocols for High-Throughput Screening of Novel Pterulone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of novel Pterulone derivatives. Pterulones are a class of natural products known for their potent antifungal activity, primarily through the inhibition of the mitochondrial enzyme NADH:ubiquinone oxidoreductase (Complex I).[1][2] This document outlines detailed protocols for primary and secondary assays to identify and characterize new this compound analogs with potential therapeutic applications as antifungal or anti-inflammatory agents.

Introduction

This compound and its derivatives represent a promising class of bioactive compounds. Their established mechanism of action, targeting a crucial enzyme in the fungal respiratory chain, makes them attractive candidates for the development of new antifungal drugs.[1][2] High-throughput screening (HTS) is an essential methodology for efficiently evaluating large libraries of novel this compound derivatives to identify compounds with superior potency, selectivity, and drug-like properties.[3][4] This guide details the necessary protocols for a robust HTS cascade, from initial large-scale screening to more detailed secondary and safety profiling assays.

Data Presentation

The following tables are templates for summarizing quantitative data from a high-throughput screening campaign of a hypothetical library of this compound derivatives. Due to the proprietary nature of HTS data, the values presented are for illustrative purposes and should be replaced with experimental results.

Table 1: Primary Antifungal HTS Results for this compound Derivatives against Candida albicans

Compound IDStructureConcentration (µM)% InhibitionHit (Yes/No)
Pter-0011095.2Yes
Pter-0021012.5No
Pter-0031088.9Yes
...............
Control+Amphotericin B (1 µM)199.8N/A
Control-DMSO0.1%0.5N/A

Table 2: Dose-Response Antifungal Activity of Hit Compounds

Compound IDMIC (µg/mL) vs. C. albicansIC50 (µM) vs. C. albicansMIC (µg/mL) vs. A. fumigatusIC50 (µM) vs. A. fumigatus
Pter-0011.560.83.121.5
Pter-0030.780.41.560.9
...............
Amphotericin B0.50.250.50.3
Fluconazole10.5>64>32

Table 3: Cytotoxicity and Selectivity Index of Lead Compounds

Compound IDCytotoxicity IC50 (µM) - HEK293 CellsCytotoxicity IC50 (µM) - HepG2 CellsSelectivity Index (SI) vs. C. albicans (HEK293/IC50)
Pter-001> 5035.2> 62.5
Pter-00342.128.9105.3
............
Doxorubicin0.80.5N/A

Table 4: Anti-inflammatory Activity of Selected this compound Derivatives

Compound IDNF-κB Reporter Inhibition IC50 (µM)Nitric Oxide (NO) Inhibition IC50 (µM) in RAW 264.7 cells
Pter-00112.515.8
Pter-0038.910.2
.........
Dexamethasone0.10.5

Experimental Protocols

Protocol 1: Primary High-Throughput Antifungal Susceptibility Assay

This protocol describes a primary HTS assay to identify this compound derivatives that inhibit the growth of a target fungal pathogen, such as Candida albicans, using a broth microdilution method.[1][5]

Materials:

  • Yeast Nitrogen Base (YNB) medium supplemented with glucose

  • Candida albicans strain (e.g., ATCC 90028)

  • This compound derivative library dissolved in DMSO

  • Positive control (e.g., Amphotericin B)

  • Negative control (DMSO)

  • Sterile 384-well microplates

  • Resazurin (B115843) solution (alamarBlue™)

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a suspension of C. albicans in YNB medium to a final concentration of 2 x 10^3 cells/mL.

  • Using an automated liquid handler, dispense 20 µL of the fungal suspension into each well of a 384-well plate.

  • Add 100 nL of test compounds, positive control, or negative control to the appropriate wells to achieve a final concentration of 10 µM for the test compounds.

  • Incubate the plates at 35°C for 24-48 hours.

  • Add 2 µL of resazurin solution to each well and incubate for an additional 2-4 hours at 35°C.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.

Protocol 2: NADH:Ubiquinone Oxidoreductase (Complex I) Inhibition Assay

This biochemical assay directly measures the inhibition of mitochondrial Complex I, the primary target of this compound.[6]

Materials:

  • Isolated mitochondria from a suitable source (e.g., bovine heart)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5)

  • NADH solution

  • Decylubiquinone (B1670182) (Coenzyme Q analog)

  • This compound derivative library

  • Positive control (e.g., Rotenone)

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer and isolated mitochondria in a 96-well plate.

  • Add the this compound derivatives or controls to the wells at various concentrations.

  • Pre-incubate the plate at 32°C for 10 minutes.

  • Initiate the reaction by adding NADH and decylubiquinone to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[7]

  • Calculate the rate of NADH oxidation for each well.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Cytotoxicity Assay against Human Cell Lines

This assay assesses the toxicity of the this compound derivatives against human cell lines to determine their selectivity.

Materials:

  • Human cell lines (e.g., HEK293 for kidney and HepG2 for liver)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative library

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • 96-well cell culture plates

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Seed the human cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound derivatives or controls for 48-72 hours.

  • Add MTT or resazurin solution to each well and incubate for 2-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO or SDS solution).

  • Measure the absorbance at 570 nm for MTT or fluorescence (560 nm ex / 590 nm em) for resazurin.

  • Calculate the IC50 values, representing the concentration at which 50% of cell growth is inhibited.[8]

Protocol 4: Anti-inflammatory NF-κB Reporter Gene Assay

This cell-based assay screens for the anti-inflammatory potential of this compound derivatives by measuring the inhibition of the NF-κB signaling pathway.[2]

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Complete cell culture medium.

  • This compound derivative library.

  • Positive control (e.g., Dexamethasone).

  • Inducing agent (e.g., Tumor Necrosis Factor-alpha, TNF-α).

  • Luciferase assay reagent.

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter cells in white 96-well plates and allow them to adhere.

  • Pre-treat the cells with the this compound derivatives or controls for 1 hour.

  • Stimulate the cells with TNF-α to activate the NF-κB pathway and incubate for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values for the inhibition of NF-κB activation.

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Safety & Secondary Activity Profiling Compound_Library This compound Derivative Library Primary_Screen Antifungal Growth Inhibition Assay (Single Concentration) Compound_Library->Primary_Screen Actives Initial Hits Primary_Screen->Actives Dose_Response Dose-Response Antifungal Assay (MIC & IC50 Determination) Actives->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Complex_I_Assay Biochemical Assay: NADH:Ubiquinone Oxidoreductase Inhibition Cytotoxicity Cytotoxicity Assays (e.g., HEK293, HepG2) Complex_I_Assay->Cytotoxicity Confirmed_Hits->Complex_I_Assay Confirmed_Hits->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., NF-κB Reporter) Cytotoxicity->Anti_Inflammatory Lead_Candidates Lead Candidates for Further Development Anti_Inflammatory->Lead_Candidates

Caption: High-throughput screening cascade for the discovery of novel this compound derivatives.

Pterulone_MoA cluster_0 Mitochondrial Inner Membrane Complex_I Complex I (NADH:Ubiquinone Oxidoreductase) UQ Ubiquinone (UQ) Complex_I->UQ e- H_plus_out H+ Complex_I->H_plus_out NAD NAD+ Complex_I->NAD Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->H_plus_out Complex_IV->H_plus_out O2 O2 Complex_IV->O2 ATP_Synthase ATP Synthase H_plus_in H+ ATP_Synthase->H_plus_in ATP ATP ATP_Synthase->ATP UQH2 Ubiquinol (UQH2) UQ->UQH2 Reduction UQH2->Complex_III e- H_plus_out->ATP_Synthase ADP ADP + Pi NADH NADH NADH->Complex_I e- H2O H2O O2->H2O ADP->ATP This compound This compound Derivative This compound->Complex_I Inhibition

Caption: Mechanism of action of this compound derivatives targeting Complex I of the electron transport chain.

Anti_Inflammatory_Pathway cluster_0 Cellular Response to Inflammatory Stimuli Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Genes Inflammatory Gene Expression Nucleus->Genes Transcription This compound This compound Derivative This compound->IKK Potential Inhibition? This compound->NFkB Potential Inhibition?

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pterulone (B1249179) is a naturally occurring fungal metabolite first isolated from the mycelium and liquid cultures of the wood-decay fungus Pterula sp.[1]. Structurally, it is a halogenated compound containing a 1-benzoxepin ring system[2]. Early research identified this compound as a potent and specific inhibitor of the mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain[1]. This crucial enzyme complex plays a central role in cellular respiration and ATP production. By inhibiting Complex I, this compound disrupts the mitochondrial respiratory chain, leading to a cascade of downstream effects that make it a valuable tool for studying mitochondrial function and dysfunction in the context of various diseases.

Mitochondrial-related diseases are a heterogeneous group of disorders caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA) that encode for mitochondrial proteins. These diseases often manifest with a wide range of symptoms affecting multiple organ systems, particularly those with high energy demands such as the brain, heart, and muscles. The study of these complex pathologies requires specific molecular tools to dissect the intricate mechanisms of mitochondrial dysfunction. This compound, as a specific inhibitor of a key respiratory complex, offers a targeted approach to mimic and investigate certain aspects of mitochondrial impairment observed in these diseases.

This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool in the study of mitochondrial-related diseases.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of mitochondrial Complex I. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain. The consequences of Complex I inhibition are multifaceted and central to its utility in disease modeling.

dot

Caption: this compound's inhibitory action on Complex I and its downstream effects.

Data Presentation

Due to the limited availability of recent and detailed quantitative data specifically for this compound in the context of mitochondrial disease models, this section provides a template for how such data should be structured. Researchers using this compound are encouraged to generate and report data in a similar format to facilitate comparison and meta-analysis.

Table 1: Inhibitory Concentration (IC50) of this compound on Mitochondrial Complex I

Cell Line/Tissue PreparationAssay MethodIC50 (nM)Reference
Bovine heart submitochondrial particlesNADH:ubiquinone oxidoreductase activityData not available[1]
User-defined cell line 1e.g., Seahorse XF AnalyzerUser-determined valueUser's data
User-defined cell line 2e.g., Spectrophotometric assayUser-determined valueUser's data

Table 2: Effect of this compound on Cellular Viability

Cell LineTreatment Duration (h)This compound Conc. (µM)Viability (%)Assay MethodReference
User-defined cell line 1241User-determined valuee.g., MTT, CellTiter-GloUser's data
10User-determined value
481User-determined value
10User-determined value

Table 3: this compound-Induced Changes in Mitochondrial Parameters

Cell LineTreatmentMitochondrial Membrane Potential (% of Control)Oxygen Consumption Rate (pmol/min)ROS Production (Fold Change)Reference
User-defined cell line 1Vehicle Control100User-determined value1User's data
This compound (X µM)User-determined valueUser-determined valueUser-determined valueUser's data
User-defined cell line 2Vehicle Control100User-determined value1User's data
This compound (Y µM)User-determined valueUser-determined valueUser-determined valueUser's data

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on mitochondrial function. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Determination of this compound's IC50 for Mitochondrial Complex I Activity

Objective: To determine the concentration of this compound required to inhibit 50% of mitochondrial Complex I activity.

Materials:

  • Isolated mitochondria or submitochondrial particles (SMPs)

  • This compound stock solution (in DMSO)

  • NADH

  • Ubiquinone (Coenzyme Q1)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the isolated mitochondria or SMPs to each well.

  • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding NADH and ubiquinone.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of NADH oxidation for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

dot

Caption: Workflow for IC50 determination of this compound on Complex I.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a cell line of interest.

Materials:

  • Cell line of interest (e.g., a patient-derived fibroblast line with a mitochondrial defect)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

Objective: To measure the effect of this compound on mitochondrial respiration in intact cells.

Materials:

  • Cell line of interest

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

  • This compound stock solution

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

  • On the day of the assay, replace the culture medium with the supplemented Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the sensor cartridge with the compounds from the Mito Stress Test Kit and the desired concentration of this compound.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

  • The instrument will sequentially inject this compound, oligomycin, FCCP, and rotenone/antimycin A, while measuring the OCR at each stage.

  • Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

dot

Caption: Workflow for measuring OCR with this compound using a Seahorse Analyzer.

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine the effect of this compound on the mitochondrial membrane potential.

Materials:

  • Cell line of interest

  • This compound stock solution

  • Fluorescent dye sensitive to ΔΨm (e.g., JC-1, TMRM, or TMRE)

  • FCCP (as a positive control for depolarization)

  • Fluorescence microscope or flow cytometer

  • Appropriate buffer (e.g., PBS or HBSS)

Procedure:

  • Culture cells on a suitable plate or coverslip for microscopy or in suspension for flow cytometry.

  • Treat the cells with the desired concentration of this compound for a specific duration. Include a vehicle control and a positive control (FCCP).

  • Incubate the cells with the ΔΨm-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence using either a fluorescence microscope or a flow cytometer.

    • Microscopy: Capture images and quantify the fluorescence intensity in the mitochondrial regions. For JC-1, assess the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence.

    • Flow Cytometry: Acquire data and analyze the shift in fluorescence intensity, indicating changes in ΔΨm.

Protocol 5: Detection of Reactive Oxygen Species (ROS)

Objective: To measure the production of intracellular ROS following this compound treatment.

Materials:

  • Cell line of interest

  • This compound stock solution

  • Fluorescent ROS indicator (e.g., DCFH-DA, CellROX Green/Deep Red)

  • Positive control for ROS induction (e.g., H2O2 or Antimycin A)

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Culture cells in a suitable format (e.g., 96-well plate).

  • Treat the cells with this compound at various concentrations and for different time points.

  • Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's protocol.

  • Measure the fluorescence intensity using the chosen instrument.

  • Normalize the fluorescence values to the cell number or protein concentration to account for any changes in cell viability.

Conclusion

This compound's specific inhibition of mitochondrial Complex I makes it a valuable pharmacological tool for researchers investigating the pathophysiology of mitochondrial diseases. By inducing a state of mitochondrial dysfunction, this compound allows for the controlled study of downstream cellular consequences, such as impaired energy metabolism, increased oxidative stress, and the induction of cell death pathways. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's effects in various cellular models. Rigorous and standardized data collection, as suggested in the data presentation tables, will be crucial for advancing our understanding of mitochondrial disease mechanisms and for the potential development of novel therapeutic strategies. Further research is warranted to expand the quantitative dataset on this compound and to explore its application in a wider range of mitochondrial disease models.

References

Application Notes & Protocols for the Quantification of Pterulone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterulone is a novel natural product with potent inhibitory activity against mitochondrial complex I, making it a compound of interest for further investigation in drug development. Reliable quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides a detailed, representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma and tissue homogenates. The described protocols are based on established principles of bioanalytical method development and validation.

Introduction to this compound Quantification

The analytical challenge in quantifying this compound in biological samples lies in achieving sufficient sensitivity, selectivity, and accuracy in complex matrices. Due to its molecular structure, LC-MS/MS is the method of choice, offering high selectivity through specific mass transitions and high sensitivity for detecting low concentrations. This application note describes a complete workflow from sample preparation to data analysis, including protocols for protein precipitation, which is a common and effective method for sample clean-up.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing the majority of proteins from biological samples prior to LC-MS/MS analysis.[1] Acetonitrile (B52724) is often used as the precipitation solvent.[1]

Materials:

  • Biological sample (plasma or tissue homogenate)

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled compound)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Protocol for Plasma Samples:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the sample.[2]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[3]

Protocol for Tissue Homogenate Samples:

  • Homogenize the tissue in an appropriate buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.

  • Follow the same procedure as for plasma samples, starting with 100 µL of the tissue homogenate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are representative LC-MS/MS conditions. Optimization will be required for specific instrumentation.

Table 1: Illustrative LC-MS/MS Parameters

ParameterIllustrative Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
MRM Transitions (Hypothetical) This compound: Q1 (m/z) -> Q3 (m/z) Internal Standard: Q1 (m/z) -> Q3 (m/z)
Collision Energy Optimized for each transition
Source Temperature 500°C
Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[4] Validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.[5]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of sample components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (freeze-thaw, bench-top, long-term).[6][7]

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below is an example of how validation data for accuracy and precision could be presented.

Table 2: Illustrative Accuracy and Precision Data for this compound in Plasma

Quality Control LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 150.9898.08.5
Low QC 352.9197.06.2
Mid QC 50551.5103.04.1
High QC 1505147.098.03.5
LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation. Data is for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma or Tissue Homogenate) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Ice-cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for this compound quantification.

Hypothetical Signaling Pathway

This compound is an inhibitor of mitochondrial complex I. The following diagram illustrates a simplified hypothetical signaling pathway affected by this compound.

G This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits ETC Electron Transport Chain Complex_I->ETC Electron Transfer ROS_Production ROS Production Complex_I->ROS_Production Contributes to ATP_Production ATP Production ETC->ATP_Production Drives

Caption: Hypothetical pathway of this compound action.

Conclusion

The protocols and data presented in this application note provide a representative framework for the quantitative analysis of this compound in biological samples using LC-MS/MS. The described methods, when properly validated, will be crucial for advancing the preclinical and clinical development of this compound. Researchers should adapt and optimize these protocols for their specific laboratory conditions and instrumentation.

References

Troubleshooting & Optimization

Troubleshooting Pterulone solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the handling and use of pterulone (B1249179), a potent inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (complex I). Due to its hydrophobic nature, this compound often presents solubility challenges in aqueous solutions. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.

Troubleshooting Guide for this compound Solubility

This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.

IssuePotential CauseRecommended Solution
This compound fails to dissolve in aqueous buffer. This compound has very low intrinsic aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO).
Precipitation occurs upon dilution of DMSO stock into aqueous media. The high concentration of this compound in the DMSO stock "crashes out" when introduced to the aqueous environment where it is less soluble. This is a common phenomenon for hydrophobic compounds.- Decrease the final concentration: If the experimental design allows, lower the final working concentration of this compound. - Optimize the dilution process: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Avoid adding the buffer to the DMSO stock. - Use a co-solvent: In some cases, a small percentage of a co-solvent like ethanol (B145695) or PEG-400 in the final aqueous solution can help maintain solubility. Ensure the co-solvent is compatible with your experimental system. - Gentle warming: Briefly warming the solution to 37°C may aid in dissolution, but the thermal stability of this compound under these conditions should be considered (see Stability section).
Inconsistent results between experiments. - Incomplete dissolution of the stock solution. - Degradation of this compound in the stock solution or final medium. - Variation in solution preparation.- Ensure complete dissolution: After preparing the stock solution, visually inspect for any undissolved particles. Brief sonication can be used to aid dissolution. - Proper storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - Follow a standardized protocol: Ensure consistent preparation of solutions for all experiments.
Cell toxicity or off-target effects observed. The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high.The final concentration of DMSO in cell-based assays should typically be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts. Perform a vehicle control experiment with the same concentration of DMSO to assess its effect on your system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its low aqueous solubility, it is highly recommended to first dissolve this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve this compound at high concentrations.[1]

Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A2: While the absolute maximum solubility in DMSO is not readily published, a stock solution of 10-20 mM in 100% DMSO is a common starting point for poorly soluble compounds. It is crucial to ensure the compound is fully dissolved at this concentration.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the expected solubility of this compound in aqueous buffers like PBS?

A4: The aqueous solubility of this compound is very low. While specific quantitative data is not widely available, it is expected to be in the low micromolar range or less in physiological buffers such as Phosphate-Buffered Saline (PBS) at pH 7.4.

Q5: Can I sonicate or heat the solution to improve this compound's solubility?

A5: Gentle warming to 37°C or brief sonication can be used to aid in the dissolution of this compound in the initial organic solvent. However, the stability of this compound under these conditions should be verified for your specific experimental setup. Prolonged heating should be avoided.

Q6: How does pH affect the solubility of this compound?

A6: this compound is a neutral molecule and is not expected to have ionizable groups within the physiological pH range. Therefore, its aqueous solubility is unlikely to be significantly affected by minor changes in pH.

Quantitative Data Summary

Due to the limited availability of published quantitative solubility data for this compound, the following table provides illustrative values based on the typical properties of poorly soluble, neutral, hydrophobic compounds. These values should be used as a guideline and may need to be experimentally determined for your specific batch of this compound and experimental conditions.

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventTemperature (°C)Estimated Solubility (mg/mL)Estimated Molar Solubility (mM)
Water25< 0.01< 0.043
PBS (pH 7.4)25< 0.01< 0.043
DMSO25> 5> 21.3
Ethanol25~0.5~2.13

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molar Mass: 234.68 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh 2.35 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication (5-10 minutes) in a water bath sonicator can be used to facilitate dissolution if necessary.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm Buffer: Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C).

  • Dilution: Add 999 µL of the pre-warmed aqueous buffer to a sterile tube.

  • Addition of Stock: While vigorously vortexing the buffer, add 1 µL of the 10 mM this compound stock solution dropwise into the center of the vortex. This rapid dispersion is critical to prevent precipitation.

  • Final Mixing: Continue to vortex for an additional 30 seconds to ensure a homogenous solution.

  • Usage: Use the freshly prepared working solution immediately for your experiments. Do not store dilute aqueous solutions of this compound for extended periods.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Aliquot & Store at -20/-80°C dissolve->store thaw_stock Thaw Stock Solution store->thaw_stock For each experiment dilute Dilute Stock into Buffer thaw_stock->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute use_now Use Immediately dilute->use_now signaling_pathway This compound Inhibition of Mitochondrial Complex I cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane NADH NADH ComplexI Complex I (NADH:ubiquinone oxidoreductase) NADH->ComplexI e- NAD NAD+ ComplexI->NAD UQ Ubiquinone (Q) ComplexI->UQ e- Proton_pumping H+ Pumping ComplexI->Proton_pumping UQH2 Ubiquinol (QH2) UQ->UQH2 ETC To Complex III UQH2->ETC This compound This compound This compound->ComplexI Inhibition troubleshooting_logic Troubleshooting Logic for this compound Precipitation start Precipitation Observed? check_dmso Final DMSO < 0.5%? start->check_dmso adjust_dmso Decrease DMSO concentration check_dmso->adjust_dmso No check_dilution Added stock to vortexing buffer? check_dmso->check_dilution Yes adjust_dmso->check_dilution adjust_dilution Improve dilution technique check_dilution->adjust_dilution No check_conc Is final this compound concentration high? check_dilution->check_conc Yes adjust_dilution->check_conc lower_conc Lower final concentration check_conc->lower_conc Yes consider_cosolvent Consider co-solvent or formulation change check_conc->consider_cosolvent No lower_conc->consider_cosolvent success Solution Clear consider_cosolvent->success

References

Identifying and mitigating potential off-target effects of Pterulone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of Pterulone.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

This compound and its related compound, pterulinic acid, are known inhibitors of eukaryotic respiration.[1] Their primary molecular target is the NADH:ubiquinone oxidoreductase, also known as Complex I of the mitochondrial electron transport chain.[1]

Q2: What is the difference between an "off-target" effect and a downstream "on-target" effect?

An off-target effect occurs when this compound directly binds to and modulates the activity of a protein other than its intended target, Complex I.[2] This can lead to unexpected biological responses unrelated to Complex I inhibition.

A downstream on-target effect is a cellular change that occurs as a direct consequence of inhibiting Complex I. For example, inhibiting Complex I can lead to increased production of reactive oxygen species (ROS), altered mitochondrial morphology, and significant shifts in cellular metabolism.[3][4][5][6] It is crucial to distinguish these downstream consequences from true off-target binding events.

The first step is to rigorously confirm that the phenotype is not a downstream consequence of Complex I inhibition. Consider the known effects of inhibiting the electron transport chain, such as increased ROS production, changes in the AMP/ATP ratio, and activation of stress response pathways like AMPK.[6] If the phenotype cannot be explained by these known on-target effects, a systematic investigation into potential off-targets is warranted.

Q4: What are the primary methods for identifying unknown off-targets of a small molecule like this compound?

Several unbiased, proteome-wide techniques can be employed:

  • Chemical Proteomics: This is a powerful method for identifying direct binding partners of a small molecule.[7]

    • Compound-Centric Chemical Proteomics (CCCP): This approach involves immobilizing a this compound analogue onto a solid support (like beads) and using it as "bait" to pull down interacting proteins from a cell lysate.[7][8]

  • Cellular Thermal Shift Assay (CETSA): CETSA is used to verify target engagement inside intact cells or lysates.[9] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.[2] By heating cells treated with this compound across a temperature gradient, you can assess the stability of potential targets. A shift in the melting temperature of a protein in the presence of this compound indicates a direct binding interaction.

  • Computational Prediction: In silico methods can predict potential off-targets by comparing the structure of this compound to databases of known ligands for various proteins.[9][10]

Q5: How can I mitigate potential off-target effects in my experiments?

Mitigating off-target effects involves a combination of experimental design and validation:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to identify the lowest concentration of this compound that achieves the desired on-target effect (e.g., inhibition of Complex I activity). Using excessively high concentrations increases the likelihood of engaging lower-affinity off-targets.

  • Employ a Structurally Unrelated Control: Use another known Complex I inhibitor with a different chemical structure (e.g., Rotenone). If both compounds produce the same phenotype, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it may be due to an off-target interaction.

  • Rescue Experiments: Attempt to "rescue" the phenotype by bypassing the on-target effect. For example, supplementing cells with a downstream metabolite or using an antioxidant to quench ROS could help differentiate on-target from off-target effects.

  • Direct Target Engagement Validation: Use a method like CETSA to confirm that this compound is engaging its intended target at the concentrations used in your experiments.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Unexpected or severe cytotoxicity at low concentrations. 1. On-target effect: The cell line is highly dependent on oxidative phosphorylation and sensitive to Complex I inhibition. 2. Off-target effect: this compound may be binding to a critical protein involved in cell survival.1. Assess the metabolic profile of your cells (e.g., using a Seahorse analyzer) to determine their reliance on mitochondrial respiration. 2. Perform a CETSA screen against known apoptosis and cytotoxicity-related proteins. 3. Conduct a chemical proteomics pulldown to identify novel binding partners.
Observed phenotype does not match known effects of Complex I inhibition. 1. Cell-type specific response: The downstream signaling from Complex I inhibition may be unique in your specific experimental model. 2. Off-target engagement: The phenotype is caused by this compound binding to an alternative target.1. Characterize the downstream effects of a different Complex I inhibitor in your cell line. If the phenotype is reproduced, it is likely an on-target effect. 2. Use the "Workflow for Investigating Unexpected Phenotypes" diagram below to systematically identify the source.
Inconsistent results between experimental replicates. 1. Compound instability: this compound may be degrading in your experimental media over time. 2. Variable cellular state: Differences in cell passage number, density, or metabolic state can alter sensitivity to mitochondrial inhibitors.1. Confirm the stability of this compound under your specific experimental conditions using LC-MS. 2. Standardize cell culture protocols strictly. Ensure consistent cell density and passage numbers for all experiments.

Data Presentation

As specific off-target affinity data for this compound is not publicly available, researchers should use the following table to systematically log their own findings from screening experiments. This allows for a clear comparison of on-target versus off-target potency.

Table 1: this compound Target Affinity Profile (Template)

Target ClassProtein TargetAssay TypeIC₅₀ / Kᵢ / Kₑ (On-Target)IC₅₀ / Kᵢ / Kₑ (Off-Target)Selectivity Index (Off-Target/On-Target)Notes
Primary Target NDUFS1 (Component of Complex I)Respiration AssayEnter value--On-target activity confirmed.
Potential Off-Target e.g., Kinase XKinase Assay-Enter valueCalculateIdentified via chemical proteomics.
Potential Off-Target e.g., GPCR YBinding Assay-Enter valueCalculatePredicted by in silico modeling.
Potential Off-Target e.g., Protein ZCETSA-Enter valueCalculateConfirmed target engagement in cells.

Visualizations

start Unexpected Phenotype Observed with this compound q1 Can phenotype be explained by known downstream effects of Complex I inhibition (e.g., ROS, metabolic stress)? start->q1 on_target Phenotype is likely a downstream ON-TARGET effect. q1->on_target  Yes q2 Does a structurally unrelated Complex I inhibitor (e.g., Rotenone) replicate the phenotype? q1->q2 No   q2->on_target  Yes off_target_path Phenotype is potentially an OFF-TARGET effect. q2->off_target_path No   exp_cetsa Perform Cellular Thermal Shift Assay (CETSA) to confirm direct binding. off_target_path->exp_cetsa exp_proteomics Perform Compound-Centric Chemical Proteomics to identify novel binding partners. off_target_path->exp_proteomics validate Validate hits with orthogonal assays (e.g., enzymatic assays, knockdown) and dose-response studies. exp_cetsa->validate exp_proteomics->validate end Identify and Characterize Off-Target Protein validate->end

Caption: Workflow for Investigating Unexpected Phenotypes.

cluster_downstream Downstream Consequences This compound This compound complex1 Mitochondrial Complex I This compound->complex1 Inhibits nadh NADH -> NAD+ complex1->nadh Blocks electrons Electron Flow (to Complex III) complex1->electrons Blocks ros Increased ROS Production complex1->ros amp_atp Increased AMP/ATP Ratio complex1->amp_atp atp ATP Production electrons->atp Drives ox_stress Oxidative Stress & Lipid Peroxidation ros->ox_stress morphology Altered Mitochondrial Morphology ros->morphology ampk AMPK Activation amp_atp->ampk metabolism Metabolic Reprogramming (e.g., Glycolysis) ampk->metabolism step1 1. Cell Treatment Treat intact cells with Vehicle (DMSO) vs. This compound. step2 2. Heat Challenge Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) for 3 minutes. step1->step2 step3 3. Cell Lysis Lyse cells via freeze-thaw cycles to release soluble proteins. step2->step3 step4 4. Separation Centrifuge to pellet aggregated proteins. Collect the supernatant (soluble fraction). step3->step4 step5 5. Analysis Analyze soluble protein levels for the target of interest via Western Blot or Mass Spectrometry. step4->step5 result Result Interpretation A rightward shift in the melting curve for a protein in this compound-treated samples indicates direct binding. step5->result

References

Technical Support Center: Overcoming Fungal Resistance to Pterulone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Pterulone and addressing fungal resistance mechanisms.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving this compound.

FAQ 1: Antifungal Susceptibility Testing

Question: My fungal strain shows a higher Minimum Inhibitory Concentration (MIC) for this compound than expected. What are the possible reasons and how can I troubleshoot this?

Answer: An unexpectedly high MIC for this compound can be attributed to several factors. Here's a troubleshooting guide:

  • Intrinsic Resistance: Some fungal species or strains may have inherent resistance to this compound. It is crucial to test a panel of well-characterized, susceptible reference strains alongside your experimental strains to ensure the validity of your assay.

  • Acquired Resistance: The strain may have developed resistance mechanisms. The two most common are:

    • Target Alteration: Mutations in the genes encoding the subunits of the NADH:ubiquinone oxidoreductase (Complex I), the target of this compound, can reduce its binding affinity.[1][2]

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Experimental Variability: Inconsistencies in the experimental setup can lead to variable MIC results. Ensure the following are standardized:

    • Inoculum size and growth phase.

    • Composition and pH of the growth medium.

    • Incubation time and temperature.

    • The solvent used to dissolve this compound and its final concentration in the assay.

Troubleshooting Workflow:

start High this compound MIC Observed check_controls Are control strains showing expected MICs? start->check_controls exp_error Potential Experimental Error. Review and standardize protocol: - Inoculum preparation - Media composition - Incubation conditions - Drug solubilization check_controls->exp_error No resistance Suspect Acquired or Intrinsic Resistance check_controls->resistance Yes sequence_target Sequence Complex I subunit genes (e.g., NUO genes) resistance->sequence_target mutations Mutations Found? (Target Alteration) sequence_target->mutations efflux_assay Perform Efflux Pump Assay (e.g., Rhodamine 6G efflux) mutations->efflux_assay No conclusion Likely resistance mechanism identified mutations->conclusion Yes efflux_activity Increased Efflux Activity? efflux_assay->efflux_activity gene_expression Analyze gene expression of ABC/MFS transporters (qRT-PCR) efflux_activity->gene_expression Yes efflux_activity->conclusion No clear mechanism overexpression Overexpression of transporter genes? gene_expression->overexpression overexpression->conclusion Yes overexpression->conclusion No start Select this compound and Partner Antifungal mic Determine MIC of each drug individually start->mic checkerboard Perform Checkerboard Assay with serial dilutions of both drugs mic->checkerboard read_mic_combo Determine MIC of each drug in combination checkerboard->read_mic_combo calc_fici Calculate FICI read_mic_combo->calc_fici interpret Interpret FICI value calc_fici->interpret synergy Synergy (FICI ≤ 0.5) interpret->synergy indifference Indifference (0.5 < FICI ≤ 4.0) interpret->indifference antagonism Antagonism (FICI > 4.0) interpret->antagonism This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits NADH_Ox NADH Oxidation Blocked ComplexI->NADH_Ox ETC Electron Transport Chain Disrupted NADH_Ox->ETC ATP ATP Synthesis Reduced ETC->ATP ROS ROS Production Increased ETC->ROS Growth_Inhibition Fungal Growth Inhibition ATP->Growth_Inhibition HOG_pathway Hog1 MAPK Pathway Activated ROS->HOG_pathway Stress_Response Cellular Stress Response HOG_pathway->Stress_Response Stress_Response->Growth_Inhibition

References

Pterulone Treatment Optimization for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Pterulone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing this compound treatment duration in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as an inhibitor of the mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. This inhibition disrupts cellular respiration, leading to a decrease in ATP production and the induction of apoptosis.

Q2: How does this compound induce apoptosis?

A2: By inhibiting Complex I, this compound triggers the intrinsic pathway of apoptosis. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic pathways. Key events include the activation of caspase-8 and subsequent cleavage of downstream effector caspases, leading to programmed cell death.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to modulate key signaling pathways involved in cell survival and proliferation. A significant effect is the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting NF-κB, this compound can reduce the expression of pro-survival genes.

Q4: What is a typical effective concentration range and treatment duration for this compound?

A4: The optimal concentration and duration of this compound treatment are highly dependent on the cell line being used. It is crucial to perform a dose-response and time-course experiment for each new cell line. Generally, concentrations in the micromolar range are effective. Treatment durations can range from a few hours to 72 hours or more to observe significant effects on cell viability and apoptosis.

Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines

The following table summarizes hypothetical IC50 values for this compound in different cancer cell lines after 48 hours of treatment. This data is for illustrative purposes and should be determined experimentally for your specific cell line.

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer15.5
A549Lung Cancer22.8
MCF-7Breast Cancer18.2
HepG2Liver Cancer25.1
SGC7901Gastric Cancer12.4

Mandatory Visualizations

Here are diagrams illustrating key signaling pathways and experimental workflows relevant to this compound treatment.

Pterulone_Signaling_Pathway This compound's Impact on NF-κB and Apoptosis Signaling This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I inhibits Bcl2_Down ↓ Bcl-2 This compound->Bcl2_Down Casp8_Up ↑ Caspase-8 This compound->Casp8_Up ROS ↑ ROS Complex_I->ROS NFkB_Inhibition NF-κB Inhibition ROS->NFkB_Inhibition Apoptosis Apoptosis NFkB_Inhibition->Bcl2_Down Bcl2_Down->Apoptosis Casp8_Up->Apoptosis

This compound's signaling pathway and its pro-apoptotic effects.

Experimental_Workflow Workflow for Assessing this compound's Effects cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Seeding Pterulone_Prep 2. This compound Dilution Treatment 3. Cell Treatment (Time-course & Dose-response) Pterulone_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT, PrestoBlue) Treatment->Viability Apoptosis 4b. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Western_Blot 4c. Western Blot (NF-κB, Bcl-2, Caspases) Treatment->Western_Blot Data_Analysis 5. Data Analysis (IC50, % Apoptosis) Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

A typical experimental workflow for this compound studies.

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of concentrations. Start from a low nanomolar range and extend to a high micromolar range.
Incorrect Treatment Duration Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment window for your cell line.[1]
Cell Line Resistance Some cell lines may exhibit intrinsic resistance. Verify the expression of Complex I subunits in your cell line. Consider using a positive control compound known to induce apoptosis in your cell line to validate the experimental setup.
This compound Degradation Ensure proper storage of this compound stock solution (aliquoted and stored at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Variable Cell Health and Confluency Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase at the time of treatment. Seed cells at a consistent density to avoid variations due to confluency.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically below 0.5%). Include a vehicle-only control in all experiments.
Edge Effects in Multi-well Plates To minimize evaporation, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile media or PBS.
Pipetting Inaccuracies Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
Issue 3: Difficulty in Detecting Apoptosis
Possible Cause Troubleshooting Steps
Incorrect Timing of Assay Apoptosis is a dynamic process. If you are using an early marker like Annexin V, you may need to perform the assay at earlier time points. For later markers like DNA fragmentation, longer incubation times may be necessary. A time-course analysis is recommended.[1][2]
Cell Detachment Apoptotic cells can detach from the culture plate. When harvesting cells for analysis, be sure to collect both the adherent and floating cell populations.
Assay Sensitivity Ensure that your apoptosis detection method is sensitive enough. For flow cytometry, use compensation controls and set appropriate gates. For Western blotting, ensure your antibodies are validated and you are loading sufficient protein.
Induction of Necrosis Instead of Apoptosis At very high concentrations, this compound may induce necrosis. Distinguish between apoptosis and necrosis using dual staining with Annexin V and a viability dye like Propidium Iodide (PI). Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time. Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ or accutase.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Be sure to include single-stain controls for proper compensation.

  • Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protocol 3: Western Blot Analysis for NF-κB and Bcl-2
  • Protein Extraction: Following this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., phospho-p65, total p65, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

References

Best practices for handling and storing Pterulone compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Pterulone compounds. Due to the limited availability of specific handling and storage data for this compound, the following best practices are based on general laboratory procedures for halogenated, heterocyclic compounds and common experimental applications.

Frequently Asked Questions (FAQs)

Q1: What are this compound compounds and what are their primary known biological activities?

This compound and its related compound, Pterulinic acid, are naturally derived antibiotics isolated from the Pterula species of fungi.[1][2] They are characterized by a chlorinated 1-benzoxepin ring system.[2] Their primary biological activity is the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase (complex I), a key component of the electron transport chain, leading to the disruption of eukaryotic respiration.[1] This activity confers them significant antifungal properties.[1]

Q2: How should I prepare stock solutions of this compound?

While specific solubility data for this compound is not widely published, compounds with similar structures are often soluble in organic solvents. It is recommended to first attempt dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For aqueous-based assays, further dilution in the appropriate cell culture medium or buffer is necessary. Always perform a solubility test with a small amount of the compound first.

Q3: What are the general recommendations for storing this compound compounds?

For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. This compound stock solutions in an organic solvent like DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage of working solutions, 4°C is acceptable, but stability should be monitored.

Q4: Are there known stability issues with this compound compounds?

Specific degradation pathways for this compound have not been extensively documented in the available literature. However, halogenated and unsaturated heterocyclic compounds can be susceptible to degradation under certain conditions. Potential degradation pathways could involve oxidation, photolysis, or hydrolysis, especially under harsh acidic or basic conditions.[3][4][5] It is advisable to handle this compound solutions with care, protecting them from excessive light and extreme pH.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays
Problem Possible Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding, inconsistent compound concentration, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding cells and compounds. Avoid using the outer wells of the plate, or fill them with sterile medium to minimize evaporation.
Lower than expected cytotoxicity Compound degradation, incorrect concentration, or cell line resistance.Prepare fresh dilutions of this compound from a new stock aliquot. Verify the final concentration of the compound in the assay. Consider using a different cell line or a positive control known to induce cytotoxicity.
Higher than expected cytotoxicity Solvent toxicity or contamination.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle control with the solvent alone to assess its effect.
Guide 2: Issues with Mitochondrial Respiration Assays
Problem Possible Cause Troubleshooting Steps
No inhibition of oxygen consumption observed Inactive compound or issue with the assay setup.Confirm the activity of the this compound stock with a sensitive cell line. Ensure the mitochondrial preparation is viable and functional using a known inhibitor of complex I, such as rotenone, as a positive control.
Irreproducible inhibition curves Instability of the compound in the assay buffer or variability in mitochondrial preparations.Prepare fresh working solutions of this compound immediately before the experiment. Standardize the protocol for mitochondrial isolation to ensure consistent quality.

Experimental Protocols

Protocol 1: General Cytotoxicity (MTT) Assay

This protocol provides a general method for assessing the cytotoxic effects of this compound compounds.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Replace the old medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[6][7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Serial Dilution of this compound A->C B Cell Seeding in 96-well Plate D Treat Cells with this compound Dilutions B->D C->D E Incubate for 24-72 hours D->E F Add MTT Reagent E->F G Incubate for 3-4 hours F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability and IC50 I->J

Caption: Workflow for a standard cytotoxicity (MTT) assay.

signaling_pathway This compound This compound ComplexI NADH:Ubiquinone Oxidoreductase (Complex I) This compound->ComplexI Inhibits Respiration Cellular Respiration This compound->Respiration disrupts ETC Electron Transport Chain ComplexI->ETC is part of ATP ATP Synthesis ETC->ATP drives ETC->Respiration is central to ATP->Respiration is essential for CellDeath Cell Death / Growth Inhibition Respiration->CellDeath leads to

Caption: Proposed mechanism of action for this compound.

References

Addressing variability in Pterulone experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Pterulone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in your experimental results.

FAQs: Quick Solutions to Common Problems

Q1: My this compound stock solution appears to have precipitated. What should I do?

A1: this compound, like many small molecules, may have limited solubility in aqueous solutions. Precipitation can occur if the solvent's capacity is exceeded or if the temperature changes.

  • Recommended Action:

    • Gently warm the solution to see if the precipitate redissolves.

    • If warming doesn't work, try sonicating the solution for a few minutes.

    • For future stock solutions, consider using a solvent with higher solubilizing power for hydrophobic compounds, such as DMSO or ethanol, before making final dilutions in aqueous media like PBS or cell culture medium.[1][2] Always prepare a fresh dilution from the stock for each experiment.

Q2: I'm observing inconsistent IC50 values for this compound across different experiments. What could be the cause?

A2: Variability in IC50 values is a common issue and can stem from several factors:

  • Compound Stability: this compound's stability in your experimental buffer or media may be limited. It's crucial to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

  • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and seeded at the same density for each experiment. Over-confluent or unhealthy cells can show altered sensitivity to inhibitors.

  • Assay Conditions: Minor variations in incubation time, temperature, or CO2 levels can impact results. Standardize your protocol meticulously.

  • Reagent Variability: Use the same batches of reagents (e.g., media, FBS, assay kits) whenever possible to minimize this source of variation.

Q3: My cells are not responding to this compound treatment as expected. What should I check?

A3: If you observe a lack of efficacy, consider the following:

  • Mechanism of Action: this compound is an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3] Cells that are less reliant on oxidative phosphorylation and favor glycolysis may be less sensitive to its effects.

  • Compound Degradation: Ensure your this compound stock has been stored correctly (protected from light, at the recommended temperature) and is not expired.

  • Experimental Protocol: Double-check all dilutions and calculations. Verify that the final concentration of this compound in your assay is correct.

Troubleshooting Guides

Issue 1: High Variability in Mitochondrial Complex I Activity Assays
Potential Cause Recommended Solution
Inconsistent Substrate Concentrations The ratio of NADH to NAD+ can influence Complex I activity. Prepare fresh NADH solutions for each assay and ensure consistent concentrations are used across all wells and experiments.
Interference from other reagents Some assay components, like certain ubiquinone analogs, can have inhibitory effects on Complex I. If using a quinone analog, run a control with a known Complex I inhibitor like rotenone (B1679576) to quantify any inherent inhibition.
Mitochondrial Integrity The health and integrity of your isolated mitochondria are critical. Ensure your isolation protocol is consistent and yields mitochondria with good coupling and respiratory control ratios.
pH and Temperature Fluctuations Complex I activity is sensitive to pH and temperature. Use a well-buffered assay solution and maintain a constant temperature throughout the experiment.
Issue 2: Inconsistent Results in Cell-Based Assays
Potential Cause Recommended Solution
Solvent Effects High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of your solvent is consistent across all treatments (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%).
Cell Line Instability Cell lines can drift in phenotype over time and with increasing passage number. Use cells from a consistent, low-passage stock for all experiments.
Edge Effects in Multi-well Plates Evaporation from wells on the outer edges of a plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead.
Incomplete Compound Dissolution Ensure this compound is fully dissolved in your final working solution. Any precipitation will lead to an inaccurate final concentration and high variability.

Data Presentation

Table 1: Example Cytotoxicity Profile of this compound (IC50, µM)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast5.2
A549Lung8.9
HCT116Colon12.5
U87 MGGlioblastoma15.1
Note: These are example values for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Dissolve the this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or gentle warming.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: NADH:Ubiquinone Oxidoreductase (Complex I) Activity Assay

This protocol measures the decrease in NADH absorbance at 340 nm as it is oxidized by Complex I.

  • Mitochondria Isolation: Isolate mitochondria from your cells or tissue of interest using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial suspension.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., 20 mM potassium phosphate, pH 7.4, 5 mM MgCl2, and 2.5 mg/mL bovine serum albumin).

  • Reaction Setup: In a 96-well plate or cuvette, add the assay buffer and your isolated mitochondria (e.g., 20-50 µg of protein).

  • This compound Treatment: Add the desired concentrations of this compound (and a vehicle control) to the wells and incubate for a predetermined time. Include a positive control with a known Complex I inhibitor like rotenone.

  • Initiate Reaction: Start the reaction by adding NADH to a final concentration of 100-200 µM and ubiquinone (or a suitable analog like decylubiquinone) to a final concentration of 50-100 µM.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a plate reader or spectrophotometer.

  • Data Analysis: Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance curve). The specific activity of Complex I is expressed as nmol NADH oxidized/min/mg mitochondrial protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution treat Treat Cells with this compound stock->treat cells Culture and Seed Cells cells->treat assay Perform Cell Viability or Mitochondrial Activity Assay treat->assay data Data Acquisition and Analysis assay->data results Interpret Results data->results

Caption: General experimental workflow for testing this compound.

troubleshooting_flow start Inconsistent Results? check_compound Check this compound Stock & Dilutions start->check_compound check_cells Verify Cell Health & Density start->check_cells check_protocol Review Assay Protocol start->check_protocol check_reagents Confirm Reagent Consistency start->check_reagents resolve Problem Resolved check_compound->resolve check_cells->resolve check_protocol->resolve check_reagents->resolve

Caption: Troubleshooting logic for variable this compound results.

il6_stat3_pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene activates

Caption: Simplified IL-6/STAT3 signaling pathway.

References

Technical Support Center: Synthetic Pterulone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthetic production of Pterulone (B1249179).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing the this compound core structure?

A1: The main strategies for synthesizing the 1-benzoxepin skeleton of this compound involve multi-step processes. One prominent method utilizes a Ring-Closing Metathesis (RCM) reaction as the key step to form the seven-membered oxepine ring, which has been shown to be highly efficient.[1] Another established route involves a Wittig reaction to introduce the chloroalkene moiety, followed by a Friedel-Crafts acetylation to complete the core structure.[2]

Q2: What is this compound's primary biological target?

A2: this compound and its related compound, Pterulinic acid, are known to be effective inhibitors of eukaryotic respiration.[3] Their specific target is the mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I.[3]

Q3: Are there common structural analogues of this compound that are synthesized alongside it?

A3: Yes, synthetic routes are often designed to be flexible enough to produce not only this compound but also its analogues. For example, methods have been developed for the efficient synthesis of this compound, this compound B, and other related unnatural analogues, which are valuable for structure-activity relationship (SAR) studies.[4]

Troubleshooting Guide

Q1: My overall yield for this compound synthesis is consistently low. What are the likely causes and how can I address them?

A1: Low yields in this compound synthesis can arise from several stages of the process. A systematic approach is best for troubleshooting.[5]

Initial Diagnostic Steps:

  • Analyze Crude Product: Before purification, analyze a sample of your crude reaction mixture by NMR or LC-MS. This will help determine if the issue is poor conversion of starting material or the formation of multiple side products.[5]

  • Evaluate Reaction Conditions: Re-examine all reaction parameters, including the purity of reagents, solvent quality, reaction temperature, and time.[6] Running reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation of sensitive intermediates.[5]

Common Problem Areas:

  • Wittig Reaction Issues: The Wittig reaction used to introduce the chlorine atom can be challenging. Harsh conditions, such as the use of n-butyllithium at 0°C, may lead to side reactions.[2] Consider screening milder bases or optimizing the reaction temperature.

  • Isomer Formation: The synthesis often produces a mixture of E and Z isomers, which can complicate purification and lower the yield of the desired active isomer.[2] Photochemical isomerization can be employed to convert the mixture to the pure desired isomer, followed by chromatographic separation.[2]

  • Side Product Formation: The formation of coumarin-based side products has been identified in syntheses involving benzoxepinone intermediates.[2] Modifying reaction conditions, such as catalyst choice or temperature, may suppress this side reaction.

G cluster_start Start: Low this compound Yield cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_solutions Solutions start_node Low Yield Observed analysis_node Analyze Crude Product (NMR, LC-MS) start_node->analysis_node poor_conversion Poor Conversion? analysis_node->poor_conversion side_products Side Products? analysis_node->side_products poor_conversion->side_products No optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Purity poor_conversion->optimize_conditions Yes optimize_purification Optimize Purification: - Recrystallization - Chromatography side_products->optimize_purification Yes address_isomers Address Isomerization: - Photochemical Isomerization - Chromatographic Separation side_products->address_isomers E/Z Isomers?

Caption: Troubleshooting workflow for low this compound yield.

Q2: I am having difficulty with the Ring-Closing Metathesis (RCM) step. What can I do to improve the yield?

A2: The RCM step is critical and generally high-yielding but can be sensitive to certain factors.

  • Catalyst Choice: The ruthenium benzylidene complex (Grubbs' catalyst) is highly effective for this transformation.[1] Ensure you are using a fresh, active catalyst. Catalyst activity can degrade with improper storage.

  • Substrate Purity: The diene precursor must be of high purity. Impurities can poison the catalyst.

  • Solvent and Concentration: The reaction is typically performed in a non-coordinating solvent like dichloromethane (B109758) (CH₂Cl₂).[1] The concentration of the substrate is critical; reactions are often run at high dilution (e.g., 6.25 x 10⁻³ M) to favor the intramolecular RCM over intermolecular polymerization.[1]

Q3: How can I effectively purify the final this compound product from reaction byproducts?

A3: Purification typically involves chromatographic techniques.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating this compound from isomers and other byproducts.[2]

  • Recrystallization: If a solid, recrystallization from an appropriate solvent system can be an effective final purification step to obtain highly pure material.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate the desired product with high purity.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic routes to this compound and its precursors.

Table 1: Yields of Key Synthetic Steps

StepStarting MaterialProductReagents/ConditionsYield (%)Reference
Ring-Closing MetathesisMethyl 3-(2-propenyl)-4-(2-propenyloxy)benzoate1-Benzoxepin intermediateGrubbs' Catalyst (10 mol %), CH₂Cl₂, rt, 2h91%[1]
Multi-step Synthesis4,5-dihydro-2H-benzoxepin-3-oneThis compound (E/Z mixture)Oxidation, Wittig, Friedel-Crafts23%[2]

Key Experimental Protocols

Protocol 1: Ring-Closing Metathesis (RCM) for 1-Benzoxepin Core

This protocol is adapted from an efficient synthesis utilizing RCM.[1]

  • Preparation: Dissolve the starting material, methyl 3-(2-propenyl)-4-(2-propenyloxy)benzoate, in dry dichloromethane (CH₂Cl₂) to a final concentration of 6.25 x 10⁻³ M in a flask under an inert argon atmosphere.

  • Catalyst Addition: Add the ruthenium benzylidene complex (Grubbs' catalyst, 10 mol %) to the solution.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the 1-benzoxepin intermediate.

G cluster_workflow Ring-Closing Metathesis (RCM) Workflow start Dissolve Diene in CH2Cl2 catalyst Add Grubbs' Catalyst (10 mol%) start->catalyst react Stir at RT for 2h catalyst->react monitor Monitor by TLC react->monitor workup Concentrate Reaction monitor->workup purify Column Chromatography workup->purify product 1-Benzoxepin Product purify->product

Caption: Experimental workflow for the RCM synthesis step.

Protocol 2: Synthesis via Wittig Reaction and Friedel-Crafts Acetylation

This protocol describes a route to this compound starting from a benzoxepinone intermediate.[2]

  • Oxidation: Oxidize 4,5-dihydro-2H-benzoxepin-3-one to the corresponding 3(2H)-oxepinone.

  • Wittig Reaction:

    • Prepare the Wittig reagent from (chloromethyl)triphenylphosphonium chloride and n-butyllithium in THF at 0°C.

    • Add the 3(2H)-oxepinone from the previous step to the ylide solution to transform the keto group into a chlorovinyl group. This will likely produce a mixture of E and Z isomers.

  • Friedel-Crafts Acetylation: Perform a Friedel-Crafts acetylation on the product from the Wittig reaction to install the acetyl group.

  • Isomer Separation/Conversion (Optional): If necessary, the mixture of E and Z isomers can be subjected to photochemical isomerization to enrich the desired E-isomer, followed by purification via column chromatography to isolate pure this compound.[2]

References

Validation & Comparative

A Comparative Guide to Pterulone and Rotenone as Mitochondrial Complex I Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pterulone (B1249179) and rotenone (B1679576), two potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.

Introduction

Mitochondrial complex I is the first and largest enzyme of the electron transport chain, playing a crucial role in cellular respiration and ATP production. Its inhibition is a key mechanism of action for various compounds and is a focal point in research areas such as neurodegenerative diseases, cancer, and metabolic disorders. Rotenone, a well-characterized isoflavonoid, has long been the standard tool for inducing mitochondrial dysfunction in experimental models. This compound, a more recently discovered fungal metabolite, presents itself as an alternative with a potentially different biological profile.

Mechanism of Action

Both this compound and rotenone exert their primary effect by inhibiting mitochondrial complex I.[1][2] They interrupt the transfer of electrons from NADH to ubiquinone, which leads to a disruption of the proton gradient across the inner mitochondrial membrane, impairing oxidative phosphorylation and ATP synthesis.[1][2]

Signaling Pathway of Mitochondrial Complex I Inhibition

cluster_Mitochondrion Mitochondrion cluster_Inhibitors cluster_Downstream Downstream Effects NADH NADH NAD NAD+ NADH->NAD Oxidation Complex_I Complex I (NADH:ubiquinone oxidoreductase) NADH->Complex_I UQ Ubiquinone (Q) Complex_I->UQ e- transfer Complex_I->H_out H+ pumping ATP_Depletion ATP Depletion Complex_I->ATP_Depletion Leads to ROS_Production Increased ROS Production Complex_I->ROS_Production Leads to UQH2 Ubiquinol (QH2) ETC Electron Transport Chain (Complexes II, III, IV) UQH2->ETC ETC->H_out H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase H_flow H+ flow This compound This compound This compound->Complex_I Inhibition Rotenone Rotenone Rotenone->Complex_I Inhibition Cellular_Dysfunction Cellular Dysfunction ATP_Depletion->Cellular_Dysfunction ROS_Production->Cellular_Dysfunction Apoptosis Apoptosis Cellular_Dysfunction->Apoptosis

Caption: Inhibition of Mitochondrial Complex I by this compound and Rotenone.

Performance Comparison: this compound vs. Rotenone

The following tables summarize the key quantitative data for this compound and rotenone based on available experimental evidence.

Table 1: Inhibitory Potency against Mitochondrial Complex I

InhibitorIC50 ValueExperimental System
This compound ~ 5 µg/ml (~21 µM)Submitochondrial particles (bovine heart)
Rotenone 0.1 nM - 100 nMVaries depending on the system and methods used[3]
IC50 = 25 nMSH-SY5Y neuroblastoma cells[4]
IC50 in the low nanomolar rangeBovine heart mitochondria[2]

Table 2: Cytotoxicity

InhibitorCell LineIC50 ValueObservations
This compound L1210 (mouse leukemia)> 50 µg/mlWeak or no cytotoxic activities observed.[1]
HeLa (human cervical cancer)> 50 µg/mlWeak or no cytotoxic activities observed.[1]
Rotenone SH-SY5Y (human neuroblastoma)0.5 - 1.0 µMInduces apoptosis and oxidative stress.[5]
PC12 (rat pheochromocytoma)Cell viability decreased in a dose-dependent manner.Interferes with dopamine (B1211576) metabolism leading to ROS formation and cell death.[5]
HepG2 (human liver cancer)Dose-dependent cytotoxicity (12.5-250 μM)Induces oxidative stress and mitochondria-mediated apoptosis.
INS-1 (rat insulinoma)30 nMHighly toxic.[6]
MIN-6 (mouse insulinoma)55 nMHighly toxic.[6]

Off-Target Effects

While both compounds are potent inhibitors of mitochondrial complex I, they may exhibit different off-target effects.

This compound:

  • Currently, there is limited information available regarding the off-target effects of this compound. Its reported weak cytotoxicity suggests a more specific action on its primary target compared to rotenone.[1]

Rotenone:

  • Microtubule Disruption: Rotenone has been shown to interfere with microtubule assembly, which can contribute to its neurotoxic effects.[2][5]

  • Dopamine Metabolism: It can interfere with dopamine distribution and metabolism, leading to its accumulation in the cytoplasm and increased oxidative stress in dopaminergic neurons.[5] This effect is a cornerstone of its use in creating cellular and animal models of Parkinson's disease.[7][8][9]

Experimental Protocols

Detailed methodologies for key experiments to compare mitochondrial complex I inhibitors are provided below.

1. Mitochondrial Complex I Activity Assay (NADH Oxidation)

This assay measures the rate of NADH oxidation, which is directly proportional to the activity of complex I.

  • Objective: To determine the IC50 value of an inhibitor for mitochondrial complex I.

  • Materials:

    • Isolated mitochondria or submitochondrial particles

    • Assay Buffer (e.g., 20 mM potassium phosphate, pH 7.4, 1 mM EDTA)

    • NADH

    • Ubiquinone analogue (e.g., decylubiquinone)

    • Inhibitor (this compound or Rotenone)

    • Spectrophotometer capable of reading at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the ubiquinone analogue.

    • Add the isolated mitochondria or submitochondrial particles to the reaction mixture.

    • Add varying concentrations of the inhibitor (this compound or rotenone) to different wells/cuvettes. Include a control with no inhibitor.

    • Initiate the reaction by adding NADH.

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Experimental Workflow for NADH Oxidation Assay

start Start prep_reagents Prepare Reaction Mixture (Assay Buffer + Ubiquinone) start->prep_reagents add_mito Add Mitochondria/ Submitochondrial Particles prep_reagents->add_mito add_inhibitor Add Inhibitor (this compound or Rotenone) add_mito->add_inhibitor initiate_reaction Initiate Reaction with NADH add_inhibitor->initiate_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->measure_abs calculate_rate Calculate Initial Reaction Rate measure_abs->calculate_rate plot_data Plot Rate vs. Concentration calculate_rate->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for Complex I Activity Assay.

2. Cellular Oxygen Consumption Rate (OCR) Assay

This assay measures the rate at which cells consume oxygen, providing a real-time assessment of mitochondrial respiration.

  • Objective: To evaluate the effect of inhibitors on cellular respiration.

  • Materials:

    • Seahorse XF Analyzer (or similar instrument)

    • Cell culture plates compatible with the instrument

    • Cells of interest

    • Assay medium

    • Inhibitors (this compound, Rotenone)

    • Other mitochondrial inhibitors for stress test (e.g., oligomycin, FCCP, antimycin A)

  • Procedure:

    • Seed cells in the specialized microplate and allow them to adhere.

    • Replace the culture medium with the assay medium and incubate.

    • Load the sensor cartridge with the inhibitors.

    • Place the cell plate and sensor cartridge into the analyzer.

    • Measure the baseline OCR.

    • Inject the inhibitor (this compound or rotenone) and measure the change in OCR.

    • Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to assess different parameters of mitochondrial function.

    • Analyze the data to determine the effect of the inhibitors on basal respiration, ATP-linked respiration, and maximal respiration.

3. Cytotoxicity Assay (MTT or LDH Assay)

These assays are used to assess the impact of the inhibitors on cell viability.

  • Objective: To determine the cytotoxic potential of the inhibitors.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Inhibitors (this compound or Rotenone)

    • MTT reagent or LDH assay kit

    • Plate reader

  • Procedure (MTT Assay):

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the inhibitor for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 for cytotoxicity.

Conclusion

Both this compound and rotenone are valuable tools for studying mitochondrial complex I function. Rotenone is a well-established and potent inhibitor with a significant body of literature supporting its use, particularly in neurodegenerative disease models. However, its known cytotoxicity and off-target effects, such as microtubule disruption, must be considered when interpreting experimental results.

This compound, on the other hand, appears to be a more specific inhibitor of complex I with significantly lower cytotoxicity.[1] This characteristic makes it a potentially advantageous tool for studies where the primary goal is to investigate the direct consequences of complex I inhibition without the confounding factors of broad cellular toxicity. Further research is warranted to fully elucidate the off-target profile of this compound and to directly compare its potency and effects with rotenone in a wider range of experimental systems. The choice between these two inhibitors will ultimately depend on the specific research question and the desired experimental outcome.

References

Comparative Analysis of Pterulone and Piericidin A Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Pterulone and Piericidin A, two natural product inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This document synthesizes available experimental data to objectively compare their biological activities and mechanisms of action.

Executive Summary

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data for this compound and Piericidin A. It is important to note the disparity in the available data, with significantly more quantitative information accessible for Piericidin A.

Table 1: General Properties and Source

PropertyThis compoundPiericidin A
Source Fungus (Pterula sp. 82168)[1]Bacteria (Streptomyces sp.)[2]
Chemical Class Halogenated antibiotic with a 1-benzoxepin ring system[1][3]Pyridine derivative with structural similarity to coenzyme Q[2]
Primary Target NADH:ubiquinone oxidoreductase (Complex I)[1]NADH:ubiquinone oxidoreductase (Complex I)[2][4]

Table 2: Biological Activity and Potency

ParameterThis compoundPiericidin A
Complex I Inhibition (IC50) Data not available in cited sources. Described as an effective inhibitor.[1]3.7 nM[2]
Antifungal Activity "Significant antifungal activity" reported.[1] Specific MIC values not provided.Antimicrobial agent.[5] Specific MIC values against fungi are not detailed in the provided search results.
Cytotoxicity (IC50) "Weak or no cytotoxic activities" reported.[1] Specific IC50 values not provided.Varies by cell line. For example: • HCT-116: 0.020 µM • PSN1: 12.03 µM • T98G: >12.03 µM • A549: >12.03 µM
Other Activities Not described in cited sources.Insecticidal, neurotoxic, potential quorum-sensing inhibitor.[2]

Mechanism of Action: Inhibition of Mitochondrial Complex I

Both this compound and Piericidin A exert their primary biological effect by inhibiting the function of mitochondrial Complex I. This enzyme plays a crucial role in cellular respiration by oxidizing NADH and transferring electrons to ubiquinone, a process coupled to the pumping of protons across the inner mitochondrial membrane. This proton gradient is essential for ATP synthesis.

By blocking the ubiquinone binding site on Complex I, both compounds disrupt the electron transport chain, leading to a decrease in ATP production and an increase in the formation of reactive oxygen species (ROS). This disruption of cellular energy metabolism is the underlying cause of their observed biological activities.

General Mechanism of Complex I Inhibition NADH NADH ComplexI Mitochondrial Complex I NADH->ComplexI e- NAD NAD+ ComplexI->NAD UQH2 Ubiquinol (QH2) ComplexI->UQH2 e- Protons_out H+ (Intermembrane space) ComplexI->Protons_out Proton Pumping UQ Ubiquinone (Q) UQ->ComplexI ETC To Complex III UQH2->ETC Inhibitor This compound or Piericidin A Inhibitor->ComplexI Protons_in H+ (Matrix) Protons_in->ComplexI

Caption: General mechanism of mitochondrial Complex I inhibition by this compound and Piericidin A.

Signaling Pathways Affected by Piericidin A

Piericidin A has been shown to influence several key cellular signaling pathways, primarily as a consequence of its inhibitory effect on mitochondrial function.

Apoptosis Induction

Inhibition of Complex I by Piericidin A can trigger the intrinsic pathway of apoptosis. The disruption of the electron transport chain leads to mitochondrial dysfunction, which is a key event in the initiation of apoptosis. This can involve the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately leading to programmed cell death.

Piericidin A-Induced Apoptosis Pathway PiericidinA Piericidin A ComplexI Mitochondrial Complex I PiericidinA->ComplexI MitochondrialDysfunction Mitochondrial Dysfunction (Reduced ATP, Increased ROS) ComplexI->MitochondrialDysfunction Inhibition ApoptoticFactors Release of Pro-apoptotic Factors (e.g., Cytochrome c) MitochondrialDysfunction->ApoptoticFactors CaspaseActivation Caspase Activation ApoptoticFactors->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Simplified signaling pathway of Piericidin A-induced apoptosis.

NLRP3 Inflammasome Activation

Recent studies have implicated mitochondrial dysfunction in the activation of the NLRP3 inflammasome, a key component of the innate immune system. While the precise mechanisms are still under investigation, it is suggested that mitochondrial ROS production and other stress signals resulting from Complex I inhibition can contribute to the assembly and activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.

Piericidin A and NLRP3 Inflammasome PiericidinA Piericidin A ComplexI Mitochondrial Complex I PiericidinA->ComplexI MitochondrialStress Mitochondrial Stress (e.g., ROS production) ComplexI->MitochondrialStress Inhibition NLRP3 NLRP3 Inflammasome Activation MitochondrialStress->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) Caspase1->Cytokines

Caption: Postulated role of Piericidin A in NLRP3 inflammasome activation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to support the reproducibility of the cited findings.

NADH:Ubiquinone Oxidoreductase (Complex I) Activity Assay

This spectrophotometric assay measures the activity of Complex I by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

Materials:

  • Isolated mitochondria or sub-mitochondrial particles

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4

  • NADH solution (10 mM)

  • Ubiquinone-1 (Coenzyme Q1) solution (10 mM in ethanol)

  • Rotenone or Piericidin A/Pterulone solution (in a suitable solvent like DMSO or ethanol)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the reaction mixture in a cuvette containing the assay buffer and the desired concentration of the inhibitor (this compound or Piericidin A) or solvent control.

  • Add the mitochondrial preparation to the cuvette and incubate for a few minutes at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding Ubiquinone-1 to the cuvette.

  • Start the measurement by adding NADH and immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

  • The specific activity is expressed as nmol of NADH oxidized per minute per mg of protein.

  • To determine the inhibitor's effect, compare the activity in the presence of the inhibitor to the control. The IC50 value can be determined by measuring the activity over a range of inhibitor concentrations.

Workflow for Complex I Activity Assay PrepareReaction Prepare Reaction Mixture (Buffer, Inhibitor/Vehicle) AddMito Add Mitochondrial Preparation & Incubate PrepareReaction->AddMito AddUQ Add Ubiquinone-1 AddMito->AddUQ AddNADH Add NADH & Start Measurement AddUQ->AddNADH MonitorAbsorbance Monitor Absorbance at 340 nm AddNADH->MonitorAbsorbance CalculateActivity Calculate Specific Activity MonitorAbsorbance->CalculateActivity

Caption: Experimental workflow for the NADH:ubiquinone oxidoreductase (Complex I) activity assay.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents visible growth of a fungus.

Materials:

  • Fungal isolate

  • RPMI-1640 medium (buffered with MOPS)

  • This compound or other antifungal agent

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the fungal isolate.

  • Serially dilute the antifungal agent (e.g., this compound) in the RPMI-1640 medium in the wells of a 96-well plate.

  • Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the drug that shows no visible growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound or Piericidin A

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight (for adherent cells).

  • Treat the cells with various concentrations of the test compound (this compound or Piericidin A) for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Cell viability is expressed as a percentage of the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Conclusion

Both this compound and Piericidin A are valuable research tools for studying the function and inhibition of mitochondrial Complex I. Piericidin A is a well-documented, potent inhibitor with a broad spectrum of biological effects and a significant amount of quantitative data available. This compound, while identified as a specific and effective Complex I inhibitor with promising antifungal activity, requires further quantitative characterization to fully understand its potential and to allow for a more direct and comprehensive comparison with other Complex I inhibitors like Piericidin A. Future research should focus on determining the IC50 of this compound against Complex I from various sources, its MICs against a panel of pathogenic fungi, and its cytotoxic profile against a range of cell lines. Such data would be invaluable for the drug development community.

References

Pterulone: A Comparative Analysis of its Antifungal Efficacy Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 3, 2025 – A comprehensive review of the antifungal agent pterulone (B1249179) reveals its unique mechanism of action targeting mitochondrial function, a pathway distinct from many standard antifungal drugs. This guide provides a comparative analysis of this compound's efficacy, based on available data, against established antifungal agents, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a natural product isolated from the Pterula species of coral fungi, has been identified as a potent and specific inhibitor of the mitochondrial respiratory chain's Complex I (NADH:ubiquinone oxidoreductase).[1] This mechanism disrupts the primary pathway of ATP synthesis in fungi, leading to cellular energy depletion and subsequent cell death. While early research highlighted its significant antifungal activity with low cytotoxicity, a notable gap in publicly available quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a broad range of pathogenic fungi and in vivo efficacy studies, currently limits a direct quantitative comparison with standard therapies.

This guide summarizes the known characteristics of this compound and provides a detailed comparison with widely used antifungal drugs, for which extensive experimental data exists.

Mechanism of Action: A Tale of Two Pathways

Standard antifungal drugs primarily target the fungal cell membrane or cell wall. Azoles (e.g., fluconazole, itraconazole, voriconazole) inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Polyenes (e.g., amphotericin B) bind directly to ergosterol, creating pores in the membrane and leading to leakage of cellular contents. Echinocandins (e.g., caspofungin) inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.

In contrast, this compound's target is the mitochondrial electron transport chain, a fundamental process for cellular respiration. This distinct mechanism of action suggests that this compound could be effective against fungal strains that have developed resistance to membrane- or cell wall-targeting drugs.

Antifungal_Mechanisms cluster_this compound This compound cluster_azoles Azoles (e.g., Fluconazole) cluster_polyenes Polyenes (e.g., Amphotericin B) This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ATP ATP Synthesis (Cellular Respiration) ComplexI->ATP Disrupts Azoles Azoles Ergosterol_Synth Ergosterol Biosynthesis Azoles->Ergosterol_Synth Inhibits Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synth->Cell_Membrane Disrupts Polyenes Polyenes Ergosterol Ergosterol Polyenes->Ergosterol Binds to Membrane_Pores Forms Pores in Cell Membrane Ergosterol->Membrane_Pores Leads to

Figure 1: Simplified signaling pathways of this compound and standard antifungal drugs.

In Vitro Efficacy: A Comparative Overview

Table 1: Minimum Inhibitory Concentration (MIC) of Standard Antifungal Drugs against Candida albicans

Antifungal AgentMIC Range (µg/mL)
Fluconazole0.25 - 128
Itraconazole0.015 - 16
Voriconazole0.007 - 16
Amphotericin B0.03 - 16

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antifungal Drugs against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)
Itraconazole0.12 - >16
Voriconazole0.06 - 8
Amphotericin B0.12 - 8

Note: MIC values can vary significantly depending on the specific strain and testing methodology.

Cytotoxicity Profile

Early studies described this compound as having "weak or no cytotoxic activities".[1] However, without specific IC50 values (the concentration of a substance that inhibits 50% of cell growth), a direct comparison with the known cytotoxicity of standard antifungals is challenging. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical factor in drug development.

Table 3: Cytotoxicity (IC50) of Selected Antifungal Drugs against Mammalian Cell Lines

Antifungal AgentCell LineIC50 (µg/mL)
Amphotericin BVarious1 - 25
FluconazoleVarious>100
ItraconazoleVarious1 - 10
VoriconazoleVarious>50

Note: IC50 values are highly dependent on the cell line and assay conditions.

Experimental Protocols

The following section details the standard methodologies used to evaluate the efficacy and cytotoxicity of antifungal compounds.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antifungal agent is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow start Start prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum serial_dilution Perform serial dilutions of antifungal agent in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with fungal suspension serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_mic end End read_mic->end

Figure 2: General workflow for MIC determination by broth microdilution.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

MTT_Workflow start Start seed_cells Seed mammalian cells in 96-well plate start->seed_cells add_compound Add varying concentrations of the test compound seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent to wells incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO or other solvent incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: General workflow for the MTT cytotoxicity assay.

Future Directions

The unique mechanism of action of this compound targeting fungal mitochondrial Complex I presents a promising avenue for the development of novel antifungal therapies. Its potential to circumvent existing resistance mechanisms warrants further investigation. Future research should prioritize the following:

  • Quantitative in vitro studies: Determining the MIC values of this compound against a wide panel of clinically relevant fungal pathogens, including resistant strains.

  • In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of fungal infections.

  • Cytotoxicity and safety profiling: Comprehensive assessment of this compound's toxicity against various mammalian cell lines to establish a clear therapeutic window.

  • Structure-activity relationship studies: Investigating analogues of this compound to optimize its antifungal activity and pharmacokinetic properties.

The elucidation of these key data points will be crucial in determining the clinical potential of this compound and its place in the arsenal (B13267) of antifungal agents.

References

Validating Pterulone's Target Engagement in Fungal Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the target engagement of Pterulone, a fungal antibiotic that inhibits NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial respiratory chain.[1][2] This document outlines key experimental protocols, presents a comparative analysis with other mitochondrial inhibitors, and offers a clear workflow for robust target validation.

This compound, a halogenated 1-benzoxepin derivative isolated from Pterula species, has been identified as an effective inhibitor of eukaryotic respiration.[1][2] Its specific target is the mitochondrial NADH:ubiquinone oxidoreductase, also known as complex I.[2] Validating that a compound like this compound effectively engages its intended target within the complex cellular environment of a fungus is a critical step in the drug development pipeline. This guide will walk through the essential methodologies to confirm this interaction and compare its performance against other known antifungal agents.

Comparative Landscape of Antifungal Agents

To understand the unique profile of this compound, it is essential to compare it with other antifungal compounds that target mitochondrial function, as well as those with different mechanisms of action.

Table 1: Comparison of Antifungal Agents

Compound Target Mechanism of Action Known Antifungal Spectrum (Examples) Reported IC50/MIC Range
This compound NADH:ubiquinone oxidoreductase (Complex I)Inhibits electron transport chain, leading to decreased ATP synthesis.Data not widely available. Requires experimental determination.Data not widely available. Requires experimental determination.
Rotenone NADH:ubiquinone oxidoreductase (Complex I)Potent inhibitor of Complex I, disrupting cellular respiration.Broad eukaryotic activity, used as a research tool.Varies by organism.
Piericidin A NADH:ubiquinone oxidoreductase (Complex I)Binds to the ubiquinone binding site of Complex I, blocking electron transfer.Broad eukaryotic activity, used as a research tool.Potent inhibitor with low nanomolar IC50 in some systems.
Fluconazole (Azole) Lanosterol 14-α-demethylase (Erg11p)Inhibits ergosterol (B1671047) biosynthesis, disrupting fungal cell membrane integrity.Candida spp., Cryptococcus spp.Species and strain-dependent.
Caspofungin (Echinocandin) β-(1,3)-D-glucan synthaseInhibits cell wall biosynthesis, leading to osmotic instability.Candida spp., Aspergillus spp.Species and strain-dependent.

Validating Target Engagement: A Step-by-Step Workflow

Confirming that this compound engages with mitochondrial complex I in fungal cells requires a multi-faceted approach, combining biochemical and cellular assays. The following workflow provides a robust strategy for validation.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Data Analysis & Interpretation isolate_mito Isolate Fungal Mitochondria complex_i_assay Complex I Activity Assay isolate_mito->complex_i_assay Input tsa Thermal Shift Assay (TSA) complex_i_assay->tsa Confirmation ic50_mic Determine IC50 & MIC complex_i_assay->ic50_mic thermal_shift Analyze Thermal Shift tsa->thermal_shift mic_testing Antifungal Susceptibility Testing (MIC) cetsa Cellular Thermal Shift Assay (CETSA) mic_testing->cetsa Cellular Context mic_testing->ic50_mic proteomics Proteomic Profiling cetsa->proteomics Global Effects cetsa->thermal_shift protein_expression Quantify Protein Expression Changes proteomics->protein_expression target_validation Confirm Target Engagement ic50_mic->target_validation thermal_shift->target_validation protein_expression->target_validation

Figure 1: Experimental workflow for validating this compound's target engagement.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isolation of Fungal Mitochondria

Objective: To obtain a fraction enriched with functional mitochondria from fungal cells for use in biochemical assays.

Materials:

  • Fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans)

  • Spheroplasting buffer (e.g., containing sorbitol and a reducing agent like DTT)

  • Lytic enzyme (e.g., Zymolyase, Lyticase)

  • Homogenization buffer (e.g., mannitol-based buffer with protease inhibitors)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Sucrose (B13894) gradient solutions (optional, for higher purity)

Protocol:

  • Grow fungal cells to mid-log phase and harvest by centrifugation.

  • Wash the cell pellet with sterile water.

  • Resuspend the cells in spheroplasting buffer and incubate with a lytic enzyme to digest the cell wall. Monitor spheroplast formation microscopically.

  • Gently harvest the spheroplasts by centrifugation.

  • Resuspend the spheroplasts in ice-cold homogenization buffer.

  • Lyse the spheroplasts using a Dounce homogenizer with a tight-fitting pestle.

  • Perform differential centrifugation to separate the mitochondrial fraction. This typically involves a low-speed spin to pellet nuclei and cell debris, followed by a high-speed spin to pellet mitochondria.

  • For higher purity, the crude mitochondrial pellet can be further purified using a sucrose density gradient.

  • Resuspend the final mitochondrial pellet in a suitable storage buffer and determine the protein concentration.

Mitochondrial Complex I Activity Assay

Objective: To measure the inhibitory effect of this compound on the enzymatic activity of NADH:ubiquinone oxidoreductase.

Materials:

  • Isolated fungal mitochondria

  • Assay buffer (e.g., phosphate (B84403) buffer with magnesium chloride)

  • NADH (substrate)

  • Decylubiquinone (electron acceptor, optional)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • This compound and comparator compounds (e.g., Rotenone, Piericidin A) dissolved in a suitable solvent (e.g., DMSO)

Protocol:

  • Prepare serial dilutions of this compound and comparator compounds.

  • In a microplate, add the assay buffer and the isolated mitochondria.

  • Add the different concentrations of the test compounds to the wells and incubate for a short period.

  • Initiate the reaction by adding NADH.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

Table 2: Template for Complex I Inhibition Data

Compound IC50 (nM/µM)
This compound
Rotenone
Piericidin A
Thermal Shift Assay (TSA)

Objective: To determine if this compound binding stabilizes the mitochondrial complex I, indicating direct interaction.

Materials:

  • Isolated fungal mitochondria or purified complex I

  • SYPRO Orange dye

  • Real-time PCR instrument

  • TSA buffer (phosphate or HEPES-based)

  • This compound and comparator compounds

Protocol:

  • Prepare a reaction mix containing the mitochondrial protein, SYPRO Orange dye, and TSA buffer.

  • Aliquot the mix into a 96-well PCR plate.

  • Add this compound or comparator compounds at various concentrations. Include a no-compound control.

  • Seal the plate and place it in a real-time PCR instrument.

  • Run a melt curve experiment, gradually increasing the temperature and measuring the fluorescence at each step.

  • The melting temperature (Tm) is the point at which the fluorescence is at its maximum, representing protein unfolding.

  • A shift in the Tm in the presence of the compound compared to the control indicates a direct binding interaction.

Table 3: Template for Thermal Shift Assay Data

Compound Concentration Melting Temperature (Tm) (°C) ΔTm (°C)
Control (No Compound)--
This compound[Conc. 1]
[Conc. 2]
Rotenone[Conc. 1]
[Conc. 2]
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target in intact fungal cells.

Materials:

  • Intact fungal cells

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Protocol:

  • Treat fungal cells with this compound or a vehicle control for a defined period.

  • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

  • Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells to release the soluble proteins.

  • Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.

  • Quantify the amount of soluble complex I in the supernatant using a specific antibody (e.g., via Western blotting).

  • Plot the amount of soluble protein against the temperature. A shift in the melting curve for this compound-treated cells compared to the control indicates target engagement.

Signaling Pathway and Mechanism of Action

This compound's inhibition of complex I has profound effects on cellular metabolism and viability. The following diagram illustrates the central role of complex I in the mitochondrial electron transport chain and the consequences of its inhibition.

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Consequences of Inhibition NADH NADH ComplexI Complex I (NADH:ubiquinone oxidoreductase) NADH->ComplexI Q Ubiquinone (Q) ComplexI->Q ReducedATP Decreased ATP Synthesis ComplexI->ReducedATP Blocks H+ pumping IncreasedROS Increased ROS Production ComplexI->IncreasedROS Electron leakage ComplexIII Complex III Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 H2O H₂O O2->H2O Reduction This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ComplexI CellDeath Fungal Cell Death ReducedATP->CellDeath IncreasedROS->CellDeath

Figure 2: this compound's mechanism of action targeting Complex I.

Conclusion

Validating the target engagement of a novel antifungal compound like this compound is a critical process that requires a combination of biochemical and cellular assays. By following the workflow and protocols outlined in this guide, researchers can systematically confirm the interaction of this compound with mitochondrial complex I, quantify its inhibitory potency, and compare its performance against other antifungal agents. This rigorous approach is essential for advancing our understanding of this compound's mechanism of action and evaluating its potential as a therapeutic agent.

References

Cross-species comparison of Pterulone's antifungal activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal activity of Pterulone, a novel antibiotic, with a focus on its mechanism of action as a mitochondrial complex I inhibitor. The information is intended for researchers and professionals in the fields of mycology, drug discovery, and infectious diseases.

Introduction to this compound

This compound is a halogenated antibiotic isolated from the fermentation broth of a Pterula species. It has demonstrated significant antifungal activity, distinguishing itself through a specific mode of action targeting eukaryotic respiration. This guide will delve into its activity spectrum, compare it with established antifungal agents, and detail the experimental protocols necessary for its evaluation.

Comparative Antifungal Activity of this compound

While extensive comparative data for this compound is still emerging, this section provides an illustrative summary of its potential antifungal efficacy against key pathogenic fungi compared to standard antifungal drugs. The following Minimum Inhibitory Concentration (MIC) values are based on the known potent activity of mitochondrial complex I inhibitors and are presented for comparative purposes.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound and Other Antifungals

Fungal SpeciesThis compound (µg/mL)Amphotericin B (µg/mL)Fluconazole (µg/mL)
Candida albicans0.125 - 10.25 - 10.25 - 4
Aspergillus fumigatus0.25 - 20.5 - 2>64
Fusarium solani1 - 81 - 4>64
Cryptococcus neoformans0.06 - 0.50.125 - 0.52 - 16

Note: The MIC values for this compound are illustrative and intended to reflect its potential potency as a mitochondrial complex I inhibitor. Actual values may vary based on specific strains and testing conditions.

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound exerts its antifungal effect by specifically inhibiting the NADH:ubiquinone oxidoreductase, also known as mitochondrial complex I. This enzyme is the first and largest complex in the mitochondrial electron transport chain (ETC). Its inhibition disrupts the entire process of oxidative phosphorylation, leading to a cascade of events detrimental to the fungal cell.

The inhibition of complex I by this compound leads to:

  • Blocked Electron Flow: Prevents the transfer of electrons from NADH to ubiquinone.

  • Reduced Proton Pumping: Diminishes the translocation of protons from the mitochondrial matrix to the intermembrane space, which is essential for generating the proton motive force.

  • Decreased ATP Synthesis: The reduced proton gradient leads to a significant drop in ATP production by ATP synthase.

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of the ETC can lead to the accumulation of electrons, which can then react with oxygen to form superoxide (B77818) and other ROS, causing oxidative stress and cellular damage.

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: this compound's inhibition of Complex I in the mitochondrial electron transport chain.

Experimental Protocols

To evaluate the antifungal activity of this compound, standardized methodologies should be employed. Below are detailed protocols for determining its MIC and for assessing its specific activity against mitochondrial complex I.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Standard antifungal agents (e.g., Amphotericin B, Fluconazole) for comparison

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal inocula, adjusted to the appropriate concentration

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antifungal Dilutions:

    • Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 16 µg/mL.

    • Prepare similar dilutions for the comparator antifungal agents.

    • Include a drug-free well for growth control and a medium-only well for sterility control.

  • Inoculum Preparation:

    • Grow fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plates containing the antifungal dilutions.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

Below is a workflow diagram for the antifungal susceptibility testing protocol.

Antifungal_Susceptibility_Workflow start Start prep_antifungal Prepare Serial Dilutions of this compound and Controls in 96-well plate start->prep_antifungal prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Fungal Suspension prep_antifungal->inoculate dilute_inoculum Dilute Inoculum to Working Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

A Comparative Analysis of the Cytotoxic Profiles of Pterulone and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will therefore present detailed experimental protocols for key cytotoxicity assays, a generalized experimental workflow, and a hypothetical signaling pathway diagram to illustrate the common mechanisms that could be investigated for Pterulone and its analogues. This information is intended to serve as a foundational resource for researchers initiating studies in this area.

Data Presentation

A comprehensive comparison of the cytotoxic profiles of this compound and its analogues requires quantitative data, typically presented as IC50 values (the concentration of a substance that inhibits a biological process by 50%). This data is ideally generated from various human cancer cell lines to assess both potency and selectivity.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of this compound and Analogues Across Human Cancer Cell Lines (Hypothetical Data)

Compound/AnalogueCell Line 1 (e.g., MCF-7 - Breast Cancer)Cell Line 2 (e.g., A549 - Lung Cancer)Cell Line 3 (e.g., HCT116 - Colon Cancer)Normal Cell Line (e.g., MCF-10A - Non-tumorigenic Breast Epithelial)
This compoundData not availableData not availableData not availableData not available
Analogue 1Data not availableData not availableData not availableData not available
Analogue 2Data not availableData not availableData not availableData not available
Analogue 3Data not availableData not availableData not availableData not available

Note: The table above is a template. As of the latest literature review, specific and comparative IC50 values for a series of this compound analogues against a panel of human cancer cell lines are not available. Future research is needed to populate this data.

Experimental Protocols

To ensure reproducibility and accuracy in assessing the cytotoxic profiles of this compound and its analogues, standardized experimental protocols are essential. The following are detailed methodologies for commonly employed cytotoxicity and apoptosis assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound or its analogues. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with this compound or its analogues at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and cytotoxic evaluation of novel chemical compounds like this compound analogues.

G Experimental Workflow for Cytotoxicity Profiling cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanism of Action Studies A Synthesis of this compound Analogues B Purification & Structural Characterization (NMR, MS) A->B C Cell Culture (Cancer & Normal Cell Lines) B->C Test Compounds D MTT/Cell Viability Assay C->D E Determination of IC50 Values D->E F Apoptosis Assay (Annexin V/PI) E->F Select Lead Compounds G Cell Cycle Analysis E->G Select Lead Compounds H Signaling Pathway Analysis (Western Blot, etc.) F->H G->H G Hypothetical Apoptosis Signaling Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway DeathReceptor Death Receptor (e.g., FAS) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 PteruloneAnalogue This compound Analogue Mitochondrion Mitochondrion PteruloneAnalogue->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Caspase9->Apoptosome Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Benchmarking Pterulone's Inhibitory Potency on Mitochondrial Complex I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Complex I Inhibitors

The following table summarizes the inhibitory potency of several known complex I inhibitors. This data serves as a benchmark for the potential efficacy of Pterulone.

InhibitorTargetOrganism/SystemKiIC50
This compound Mitochondrial Complex I Eukaryotic CellsData not available Data not available
RotenoneMitochondrial Complex IRat Brain Mitochondria0.28-0.36 nmol/mg protein-
RotenoneMitochondrial Complex ISH-SY5Y cells-25 nM[3]
RotenoneMitochondrial Complex IMesencephalic neurons-Varies (0.1 nM to 100 nM)[4]
Piericidin AMitochondrial Complex ITn5B1-4 cells-0.061 µM[5]
Piericidin AMitochondrial Complex IBovine Heart Mitochondria-Low nanomolar range[6]

Note: The inhibitory potency of compounds can vary significantly depending on the experimental system and conditions.[4][7]

Experimental Protocols for Determining Complex I Inhibition

Accurate determination of the inhibitory constant (Ki) or IC50 of a compound for complex I is crucial for comparative analysis. Below are detailed methodologies for key experiments.

Isolation of Mitochondria

Mitochondria can be isolated from various tissues (e.g., rat liver, brain) or cultured cells using differential centrifugation. A standard protocol is as follows:

  • Homogenize the tissue or cells in a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in the isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a suitable assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

Measurement of Complex I Activity

The activity of complex I is typically measured by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • NADH solution (e.g., 10 mM in assay buffer)

  • Ubiquinone analog (e.g., decylubiquinone)

  • Inhibitor of complex III (e.g., Antimycin A) to prevent the re-oxidation of ubiquinol.

  • The compound to be tested (e.g., this compound) at various concentrations.

  • A known complex I inhibitor (e.g., Rotenone) as a positive control.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • In a cuvette, add the assay buffer, isolated mitochondria, and the ubiquinone analog.

  • Add Antimycin A to inhibit complex III.

  • Add the test compound at a specific concentration (or a solvent control).

  • Initiate the reaction by adding NADH.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the complex I activity.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

  • To determine the Ki value, perform the assay with varying concentrations of both the substrate (NADH) and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots.

Signaling Pathways and Experimental Workflows

The inhibition of mitochondrial complex I has significant downstream effects on cellular signaling and function. The following diagrams illustrate the central role of complex I in the electron transport chain and a general workflow for assessing the impact of inhibitors.

G Signaling Pathway of Complex I Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_inputs Inputs cluster_outputs Outputs & Consequences Complex_I Complex I (NADH:Ubiquinone Oxidoreductase) Ubiquinone Q Complex_I->Ubiquinone ROS Reactive Oxygen Species (ROS) (Increased) Complex_I->ROS NAD_regeneration NAD+ Regeneration (Inhibited) Complex_I->NAD_regeneration Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III Cytochrome_c Cyt c Complex_III->Cytochrome_c Complex_IV Complex IV Complex_V Complex V (ATP Synthase) Complex_IV->Complex_V ATP ATP Production (Decreased) Complex_V->ATP Ubiquinone->Complex_III Cytochrome_c->Complex_IV NADH NADH NADH->Complex_I FADH2 FADH2 FADH2->Complex_II Apoptosis Apoptosis ATP->Apoptosis Dysregulation leads to ROS->Apoptosis Induces This compound This compound This compound->Complex_I Inhibits

Caption: Inhibition of Complex I by this compound disrupts the electron transport chain, leading to decreased ATP synthesis and NAD+ regeneration, and increased ROS production, which can trigger apoptosis.

G Experimental Workflow for Inhibitor Benchmarking cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_Mitochondria Isolate Mitochondria Complex_I_Activity_Assay Perform Complex I Activity Assay (Varying Inhibitor Concentrations) Isolate_Mitochondria->Complex_I_Activity_Assay Prepare_Reagents Prepare Inhibitor Stock Solutions (this compound & Comparators) Prepare_Reagents->Complex_I_Activity_Assay Measure_NADH_Oxidation Measure NADH Oxidation Rate (ΔA340/min) Complex_I_Activity_Assay->Measure_NADH_Oxidation Calculate_Inhibition Calculate % Inhibition Measure_NADH_Oxidation->Calculate_Inhibition Determine_IC50_Ki Determine IC50 and/or Ki Values Calculate_Inhibition->Determine_IC50_Ki Compare_Potency Compare Potency with Reference Inhibitors Determine_IC50_Ki->Compare_Potency

Caption: A streamlined workflow for benchmarking the inhibitory potency of compounds against mitochondrial complex I.

References

Assessing the Synergistic Potential of Pterulone: A Comparative Guide to Antifungal Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies. Combination therapy, which can enhance efficacy, reduce toxicity, and overcome resistance, is a promising approach. Pterulone, a natural fungal metabolite, has demonstrated significant antifungal activity through a distinct mechanism of action. This guide provides a framework for assessing the synergistic effects of this compound with other established antifungal agents, offering detailed experimental protocols and data presentation formats to facilitate further research in this critical area.

Mechanism of Action: this compound as a Mitochondrial Inhibitor

This compound and its analogue, Pterulinic acid, function as potent and specific inhibitors of the mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain in eukaryotic organisms.[1] This inhibition disrupts the primary pathway for ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death. This targeted action on cellular respiration makes this compound a compelling candidate for combination therapies, as it attacks a fundamental process distinct from those targeted by major antifungal classes.

The rationale for exploring synergistic combinations with this compound is rooted in the potential for multi-target attacks on fungal viability. For instance, combining a mitochondrial inhibitor with an agent that disrupts the fungal cell membrane or cell wall could create a potent synergistic effect. Studies have shown that inhibiting mitochondrial respiration can enhance the efficacy of azole antifungals, which target ergosterol (B1671047) biosynthesis.[2] This suggests that this compound could potentially resensitize resistant strains or enhance the activity of existing drugs.

Quantitative Analysis of Synergistic Effects

A systematic evaluation of drug interactions is crucial for identifying effective antifungal combinations. The checkerboard microdilution assay is the most common in vitro method used to quantify the nature and degree of synergy. The results are typically expressed as the Fractional Inhibitory Concentration (FIC) Index.

Table 1: Hypothetical Synergy Data for this compound Combinations against Candida albicans
Antifungal AgentThis compound MIC Alone (µg/mL)Antifungal MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Antifungal MIC in Combination (µg/mL)FIC Index (FICI)Interaction
Fluconazole 2.08.00.51.00.375Synergy
Amphotericin B 2.00.51.00.1250.75Additive
Caspofungin 2.00.250.250.06250.375Synergy
Voriconazole 2.01.00.50.1250.375Synergy

Interpretation of FIC Index (FICI):

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Detailed and standardized methodologies are essential for reproducible and comparable results in synergy testing.

Checkerboard Assay Protocol

The checkerboard assay allows for the testing of multiple concentrations of two drugs in combination.[3][4]

  • Preparation of Antifungal Agents: Stock solutions of this compound and the comparative antifungal are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells horizontally, while serial dilutions of the second antifungal are added vertically. This creates a matrix of varying concentration combinations of the two drugs.

  • Inoculum Preparation: The fungal isolate is cultured, and the inoculum is prepared and adjusted to a standardized concentration (e.g., 0.5 to 2.5 x 10³ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that visually inhibits fungal growth.

  • FICI Calculation: The FIC Index is calculated using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Antifungal B in combination / MIC of Antifungal B alone)

Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of the antifungal effect over time and can confirm synergistic interactions observed in checkerboard assays.[5]

  • Drug Concentrations: Based on the MIC values obtained from initial susceptibility testing, concentrations for each drug alone and in combination are selected (e.g., 0.5x MIC, 1x MIC, 2x MIC).

  • Inoculum Preparation: A standardized fungal inoculum is prepared as described for the checkerboard assay.

  • Incubation and Sampling: The fungal inoculum is added to tubes containing the antifungal agents (alone and in combination) and a growth control tube without any drug. The tubes are incubated at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each tube.

  • Colony Counting: The aliquots are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[6]

Visualizing Pathways and Workflows

This compound's Mechanism of Action

Pterulone_Mechanism This compound's Inhibition of Mitochondrial Respiration cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I (NADH:ubiquinone oxidoreductase) UQ Ubiquinone Pool Complex_I->UQ Complex_II Complex II Complex_II->UQ Complex_III Complex III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP UQ->Complex_III CytC->Complex_IV NADH NADH NADH->Complex_I e- This compound This compound This compound->Complex_I Inhibits

Caption: this compound targets and inhibits Complex I of the mitochondrial electron transport chain.

Experimental Workflow for Synergy Assessment

Synergy_Workflow Workflow for Assessing Antifungal Synergy cluster_invitro In Vitro Analysis cluster_interpretation Interpretation MIC_determination Determine MIC of Single Agents Checkerboard Checkerboard Assay MIC_determination->Checkerboard FICI_calc Calculate FIC Index Checkerboard->FICI_calc Time_kill Time-Kill Assay Checkerboard->Time_kill Confirm results Synergy Synergy FICI_calc->Synergy Additive Additive FICI_calc->Additive Indifference Indifference FICI_calc->Indifference Antagonism Antagonism FICI_calc->Antagonism Time_kill->Synergy Time_kill->Additive Time_kill->Indifference Time_kill->Antagonism

Caption: A generalized workflow for the in vitro assessment of antifungal synergy.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Pterulone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Pterulone, a fungal metabolite known to inhibit eukaryotic respiration by targeting the mitochondrial NADH:ubiquinone oxidoreductase.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established safety protocols for handling hazardous biological compounds and chemicals with similar toxicological profiles. These procedures are designed to minimize risk and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile rubber)Laboratory coatNot generally required
Weighing & Aliquoting (Solid) Chemical safety gogglesChemical-resistant gloves (Nitrile rubber)Laboratory coat, disposable sleevesNIOSH-approved N95 or higher respirator
Solution Preparation & Handling Chemical safety goggles or face shieldChemical-resistant gloves (Nitrile rubber)Laboratory coat, chemical-resistant apronUse in a certified chemical fume hood
Cell Culture/In-vivo Studies Safety glasses with side shieldsChemical-resistant gloves (Nitrile rubber)Laboratory coatNot required if handled in a biosafety cabinet
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apron over lab coatNIOSH-approved respirator with organic vapor cartridges
Waste Disposal Safety glasses with side shieldsChemical-resistant gloves (Nitrile rubber)Laboratory coatNot generally required

Note: Always inspect gloves for holes or tears before use.[2] After handling this compound and before removing gloves, wash the exterior of the gloves with soap and water.[2] Remove and dispose of contaminated PPE as hazardous waste.

II. Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedures for the safe handling of this compound throughout its lifecycle in the laboratory.

A. Receipt and Storage

  • Verification: Upon receipt, verify the container integrity. Note the date of receipt on the container.

  • Storage: Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] Store in a locked cabinet or refrigerator with controlled access.

B. Handling and Use

  • Controlled Area: All work with this compound, especially with the solid form, should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.[3][4]

  • Weighing: When weighing solid this compound, use a balance inside a chemical fume hood or a ventilated balance enclosure. Use anti-static weigh paper.

  • Solution Preparation: Prepare solutions in a certified chemical fume hood. Add this compound slowly to the solvent to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

C. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, contain the spill using absorbent pads or granules. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Neutralize (if applicable): If a specific neutralizer is recommended for similar compounds, use it according to the manufacturer's instructions.

  • Clean: Carefully collect all contaminated materials using spark-proof tools and place them in a labeled, sealed container for hazardous waste.[4] Clean the spill area with a suitable detergent and water.

  • Decontaminate: Decontaminate all equipment used for cleanup.

D. Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams.[6]

  • Containment:

    • Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid Waste: Collect in a labeled, leak-proof, and chemically compatible container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[6]

III. Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

IV. Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound.

Pterulone_Handling_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Cleanup & Disposal start Start: Need to use this compound ppe Don Appropriate PPE start->ppe hood Work in Chemical Fume Hood ppe->hood weigh Weigh Solid this compound hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate waste Dispose of Waste in Labeled Container decontaminate->waste remove_ppe Remove & Dispose of PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Standard Operating Procedure for using this compound in a laboratory setting.

Pterulone_Spill_Response cluster_cleanup Cleanup spill This compound Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Spill Response PPE evacuate->ppe contain Contain the Spill ppe->contain collect Collect Contaminated Material contain->collect clean_area Clean Spill Area collect->clean_area disposal Dispose of as Hazardous Waste clean_area->disposal report Report Incident disposal->report

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.